molecular formula C13H13BO3 B7956213 4-(2-Methylphenoxy)phenylboronic acid

4-(2-Methylphenoxy)phenylboronic acid

Cat. No.: B7956213
M. Wt: 228.05 g/mol
InChI Key: SRDSQGWLQMMFEZ-UHFFFAOYSA-N
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Description

4-(2-Methylphenoxy)phenylboronic acid is a boronic acid derivative valuable for organic synthesis and materials science research. As part of the boronic acid family, this compound is generally stable and easy to handle, making it an important building block in various cross-coupling reactions . A primary research application of phenylboronic acids is their role in the Suzuki reaction, a palladium-catalyzed cross-coupling process used to form carbon-carbon bonds, enabling the synthesis of biaryls and other complex organic molecules . Furthermore, the unique ability of boronic acids to bind with high affinity to 1,2- and 1,3-diols—a characteristic found in sugars like glucose—makes them of significant interest in developing biomedical sensors and glucose-responsive drug delivery systems . Research into such systems often focuses on creating devices that remain stable at normal physiological glucose levels (~5 mM) but release therapeutic agents like insulin at diabetic concentrations (>10 mM) . The binding with diols is reversible and can be modulated by pH or outcompeted by other sugars, providing a dynamic mechanism for researchers to exploit . Additionally, boronic acid-functionalized polymers and layer-by-layer (LbL) assemblies are being investigated for constructing hydrogen peroxide (H₂O₂)-responsive materials, as the carbon-boron bond can be oxidatively cleaved . This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[4-(2-methylphenoxy)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BO3/c1-10-4-2-3-5-13(10)17-12-8-6-11(7-9-12)14(15)16/h2-9,15-16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRDSQGWLQMMFEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OC2=CC=CC=C2C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-(2-Methylphenoxy)phenylboronic acid SMILES and InChI key

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-(2-Methylphenoxy)phenylboronic acid: Synthesis, Properties, and Application in Suzuki-Miyaura Coupling

Executive Summary

This compound is a specialized organic reagent that belongs to the versatile class of arylboronic acids. Its unique diaryl ether structure makes it a valuable building block in modern organic synthesis, particularly for the construction of complex molecular architectures prevalent in pharmaceuticals and advanced materials. This guide provides a comprehensive overview of the compound's chemical identifiers, physicochemical properties, a detailed synthetic protocol, and its principal application in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. By elucidating the mechanistic underpinnings and providing practical, field-proven methodologies, this document serves as a critical resource for researchers, chemists, and drug development professionals aiming to leverage this reagent in their synthetic endeavors.

Compound Identification and Physicochemical Properties

Accurate identification and understanding of a reagent's properties are foundational to its effective use. This compound is characterized by a phenylboronic acid moiety linked via an ether bridge to an o-tolyl group. This structure imparts specific reactivity and solubility characteristics crucial for its role in organic synthesis.

PropertyValue
IUPAC Name (4-(o-tolyloxy)phenyl)boronic acid
Molecular Formula C₁₃H₁₃BO₃
Molecular Weight 228.05 g/mol
SMILES Cc1ccccc1Oc2ccc(cc2)B(O)O
InChI Key YJWUPSCFFHNLRT-UHFFFAOYSA-N
InChI InChI=1S/C13H13BO3/c1-10-6-4-5-7-11(10)17-13-8-2-12(3-9-13)14(15)16/h2-9,15-16H,1H3
Appearance White to off-white crystalline powder (predicted)
Solubility Soluble in polar organic solvents like methanol, THF, and DMSO; poorly soluble in nonpolar solvents and water.[1]
pKa ~8.7 (Predicted, similar to other phenylboronic acids).[2]

Synthesis and Purification

The synthesis of arylboronic acids typically involves the reaction of an organometallic intermediate with a borate ester, followed by acidic hydrolysis. For this compound, a common and effective route begins with the corresponding aryl bromide.

Synthetic Workflow

The transformation from 4-bromo-1-(o-tolyloxy)benzene to the target boronic acid is a two-step process involving metallation and subsequent boronation. This workflow is a cornerstone of organoboron chemistry.

SynthesisWorkflow A 4-Bromo-1-(o-tolyloxy)benzene B Organolithium Intermediate A->B Lithium-Halogen Exchange C Boronate Ester Complex B->C Boronation D This compound C->D Acidic Workup reagent1 n-BuLi Anhydrous THF, -78 °C reagent2 Triisopropyl Borate -78 °C to RT reagent3 Aqueous HCl (Hydrolysis)

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established methods for synthesizing similar diaryl ether boronic acids.[2]

Materials:

  • 4-Bromo-1-(o-tolyloxy)benzene

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes)

  • Triisopropyl borate

  • Hydrochloric acid (2 M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 4-bromo-1-(o-tolyloxy)benzene (1.0 eq) and dissolve in anhydrous THF (approx. 0.2 M concentration).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature remains below -70 °C. Stir the resulting mixture at -78 °C for 1 hour. The formation of the organolithium intermediate is critical and is favored at low temperatures to prevent side reactions.

  • Boronation: To the cold solution, add triisopropyl borate (1.2 eq) dropwise. The borate ester acts as an electrophile, trapping the nucleophilic aryl lithium species. After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight (approx. 12-16 hours).

  • Hydrolysis (Workup): Cool the reaction mixture to 0 °C in an ice bath and slowly quench by adding 2 M HCl until the solution is acidic (pH ~1-2). Stir vigorously for 1 hour to ensure complete hydrolysis of the boronate ester.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with water and then with brine.

  • Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude solid is typically purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography to yield the final product as a crystalline solid. Reaction progress and purity can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

Core Application: The Suzuki-Miyaura Coupling

The paramount application of this compound is as a coupling partner in the Suzuki-Miyaura reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[3] This reaction is indispensable in both academic and industrial settings for synthesizing biaryls, styrenes, and polyenes.[4][5]

Mechanistic Overview

The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition, transmetalation, and reductive elimination.[4]

The Role of the Base: A crucial component is the base (e.g., K₂CO₃, Cs₂CO₃, KOt-Bu), which activates the boronic acid. It facilitates the formation of a more nucleophilic boronate salt [B(OH)₃R]⁻, which is essential for the subsequent transmetalation step.[5][6]

SuzukiCycle pd0 Pd(0)L₂ pd_complex1 R¹-Pd(II)L₂-X pd0->pd_complex1 Oxidative Addition pd_complex2 R¹-Pd(II)L₂-R² pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination product R¹-R² pd_complex2->product reagent1 R¹-X (Aryl Halide) reagent2 R²-B(OH)₂ (Boronic Acid) + Base

Sources

safety data sheet SDS for 4-(2-Methylphenoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Safety Data Sheet (SDS) Technical Guide: 4-(2-Methylphenoxy)phenylboronic Acid

Part 1: Chemical Identity & Core Properties[1][2][3][4]

Chemical Name: this compound CAS Number: 2377611-37-3 Synonyms: 4-(o-Tolyloxy)phenylboronic acid; B-[4-(2-methylphenoxy)phenyl]boronic acid Molecular Formula: C₁₃H₁₃BO₃ Molecular Weight: 228.05 g/mol [1]

Physicochemical Profile
PropertyValueTechnical Note
Appearance White to off-white powderMay aggregate due to hydrogen bonding.
Melting Point N/A (Decomposes)Boronic acids often dehydrate to boroxines before melting; MP ranges are unreliable indicators of purity without DSC.
Boiling Point 381.2 ± 44.0 °C (Predicted)Theoretical value; compound will decompose/dehydrate before boiling.
Density 1.20 ± 0.1 g/cm³Predicted based on structural packing.
Solubility DMSO, Methanol, EthanolLimited solubility in non-polar solvents (Hexane).

Part 2: Hazard Identification (GHS Classification)

Signal Word: WARNING

Hazard Statements:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2][3][4]

  • H335: May cause respiratory irritation.[3]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

  • P280: Wear protective gloves/eye protection/face protection.[2][3]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[2] Remove contact lenses, if present and easy to do.[2][5][3][4] Continue rinsing.[2][5][3]

Toxicological Insight: Boronic acids are generally considered mild irritants. However, the phenoxy moiety introduces a lipophilic domain that may enhance skin absorption compared to simple phenylboronic acid. Systemic toxicity data for this specific analog is limited; treat as a potential bioactive agent capable of inhibiting serine proteases (a common off-target effect of boronic acids).

Part 3: Handling, Storage, and Stability (Expertise & Logic)

The Boroxine Cycle: A Self-Validating Storage Protocol

Boronic acids are in dynamic equilibrium with their cyclic trimeric anhydrides (boroxines). This dehydration is reversible but can alter stoichiometry in precision chemistry.

Storage Directive:

  • Temperature: 2–8 °C (Refrigerate).

  • Atmosphere: Inert gas (Argon/Nitrogen) is recommended but not strictly required if kept dry.

  • Humidity Control: CRITICAL. Moisture promotes the acid form, while desiccation promotes the boroxine. Store in a tightly sealed container with a desiccant to prevent uncontrolled clumping, but be aware that "bone dry" material may be higher in boroxine content.

Self-Validating Purity Check: Before use in sensitive catalysis (e.g., Suzuki-Miyaura coupling), verify the state of the reagent:

  • Visual Inspection: Crystalline needles usually indicate the boronic acid. Amorphous powder may indicate a mixture with boroxine.

  • Solubility Test: Dissolve a small sample in wet DMSO-d6. If the 1H NMR shows a single set of aromatic peaks, the equilibrium is fast or the sample is uniform. Multiple split peaks may indicate slow exchange between acid and anhydride species.

StorageLogic Start Reagent Receipt Inspect Visual Inspection Start->Inspect Crystalline Crystalline (Likely Acid Form) Inspect->Crystalline Needles Amorphous Amorphous/Clumped (Possible Boroxine) Inspect->Amorphous Powder Action1 Store 2-8°C Standard Use Crystalline->Action1 Action2 Re-hydrate or Adjust Stoichiometry Amorphous->Action2

Figure 1: Decision logic for assessing boronic acid quality upon receipt. Boroxines (anhydrides) are less reactive in some anhydrous conditions but hydrolyze rapidly in aqueous base.

Part 4: Emergency Response

ScenarioImmediate ActionMechanistic Rationale
Eye Contact Rinse for 15+ mins. Lift eyelids.Boronic acids can form reversible covalent bonds with hydroxyl groups in corneal glycoproteins (mucins), potentially prolonging irritation. Thorough rinsing breaks these weak ester bonds.
Skin Contact Wash with soap and water.[3][4]Lipophilic phenoxy tail aids dermal penetration; soap emulsifies the compound effectively.
Ingestion Rinse mouth. Do NOT induce vomiting.Boron compounds can affect the CNS and kidneys in high doses. Immediate dilution is safer than aspiration risk.
Inhalation Move to fresh air.[5][3][4]Dust can mechanically irritate alveoli; boronic acid acidity (pKa ~8.8) is mild but persistent in mucous membranes.

Part 5: Application Context (Suzuki-Miyaura Coupling)

This reagent is primarily used to introduce the 4-(2-methylphenoxy)phenyl motif into drug scaffolds. The 2-methyl group provides steric bulk that can lock conformations in the final drug target, improving selectivity.

Optimization Protocol:

  • Base Selection: Use mild bases (K₂CO₃ or K₃PO₄) rather than strong alkoxides to prevent protodeboronation (cleavage of the C-B bond).

  • Solvent System: A mixture of Dioxane/Water (4:1) is ideal. The water is essential to shift the equilibrium from the unreactive boroxine anhydride back to the reactive boronic acid species.

SuzukiCoupling Boroxine Boroxine (Anhydride) (Storage Form) Acid Boronic Acid (Active Species) Boroxine->Acid + H2O (Hydrolysis) Boronate Boronate Anion (Nu- Species) Acid->Boronate + Base (OH-) Transmetal Transmetallation (Rate Limiting Step) Boronate->Transmetal Pd_Complex Pd(II)-Ar-X Complex Pd_Complex->Transmetal Product Coupled Biaryl Product Transmetal->Product Reductive Elimination

Figure 2: The activation pathway of this compound in cross-coupling. Note that water is required to activate the stored anhydride form.

Part 6: Disposal & Environmental Considerations

  • Ecological Impact: Boron compounds are phytotoxic in high concentrations. Do not allow entry into drains or watercourses.

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. The boron will form boric oxide (B₂O₃) ash, which must be handled as hazardous solid waste.

References

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. (Contextual grounding for boroxine/boronic acid equilibrium).
  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Authoritative source on boronic acid handling and stability).

Sources

A Technical Guide to the Solubility of 4-(2-Methylphenoxy)phenylboronic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-Methylphenoxy)phenylboronic acid is a versatile building block in organic synthesis and medicinal chemistry, finding significant application in the construction of complex molecular architectures through reactions such as the Suzuki-Miyaura cross-coupling.[1] A fundamental understanding of its solubility in various organic solvents is paramount for its effective handling, reaction optimization, purification, and formulation. This technical guide provides an in-depth analysis of the factors governing the solubility of this compound, outlines a robust experimental protocol for its quantitative determination, and discusses the implications of its solubility profile in research and development. While specific quantitative solubility data for this compound is not extensively published, this guide synthesizes information from analogous boronic acids to provide a predictive framework and a practical approach for researchers.

Introduction: The Significance of Boronic Acids and Their Solubility

Boronic acids, and their derivatives, are a cornerstone of modern organic chemistry, primarily due to their role as key coupling partners in palladium-catalyzed cross-coupling reactions.[2] Their utility extends into medicinal chemistry, where they are integral to the synthesis of novel therapeutic agents.[3][4] The compound this compound, with its biphenyl ether-like structure, is of particular interest for creating molecules with unique electronic and conformational properties.

The success of any synthetic or formulation endeavor involving this compound is critically dependent on its solubility. Proper solvent selection impacts:

  • Reaction Kinetics and Yield: Ensuring the boronic acid is fully dissolved is crucial for achieving optimal reaction rates and maximizing product yield.

  • Purification Efficiency: Crystallization, a common purification technique, relies on a solvent system where the compound has high solubility at elevated temperatures and low solubility at cooler temperatures.

  • Formulation and Drug Delivery: In pharmaceutical development, solubility in biocompatible solvents is a key determinant of a drug candidate's developability and potential delivery mechanisms.[5][6]

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is governed by its molecular structure and the nature of the solvent. For this compound, several key features influence its solubility:

  • The Boronic Acid Moiety: The -B(OH)₂ group is polar and capable of hydrogen bonding, both as a donor and an acceptor. This contributes to solubility in polar solvents.

  • The Aryl System: The phenyl ring attached to the boronic acid and the additional phenoxy group are largely non-polar, favoring interactions with non-polar or moderately polar solvents.

  • The Ether Linkage: The oxygen atom in the ether linkage can act as a hydrogen bond acceptor, enhancing solubility in protic solvents.

  • The Methyl Group: The ortho-methyl group on the terminal phenyl ring can introduce steric hindrance, potentially affecting crystal packing and, consequently, solubility.

A significant challenge in working with boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[7] This equilibrium between the acid and its boroxine form is influenced by the solvent and temperature, which can complicate solubility measurements.[7]

Predicted Solubility Trends

Based on the solubility of the parent compound, phenylboronic acid, which is generally soluble in most polar organic solvents, we can predict the following trends for this compound.[8][9] The large, relatively non-polar 2-methylphenoxy group is expected to decrease solubility in highly polar solvents and increase it in less polar and aromatic solvents compared to phenylboronic acid.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassExamplesPredicted Solubility LevelRationale
Ethers Tetrahydrofuran (THF), Diethyl etherHighThe ether linkage and the aryl groups can interact favorably with ether solvents.
Ketones Acetone, 3-PentanoneHighKetones are polar aprotic solvents that can accept hydrogen bonds.[8]
Alcohols Methanol, EthanolModerate to HighThe boronic acid group can hydrogen bond with alcohols, but the large non-polar moiety may limit solubility.
Chlorinated Solvents Dichloromethane, ChloroformModerateThese solvents can interact with the aromatic rings.[8]
Aromatic Hydrocarbons Toluene, XyleneModerate to LowFavorable interactions with the aryl systems, but the polar boronic acid group may limit solubility.
Aliphatic Hydrocarbons Hexanes, HeptaneVery LowThe high polarity of the boronic acid group makes it poorly soluble in non-polar alkanes.[9]

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise solubility data, a standardized experimental procedure is essential. The shake-flask method, as outlined by the OECD Guideline 105, is a widely accepted and reliable technique.[10]

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance

  • Constant temperature shaker bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess this compound to a flask prep2 Add a known volume of the selected organic solvent prep1->prep2 equil1 Seal the flask securely prep2->equil1 equil2 Place in a constant temperature shaker bath (e.g., 25 °C) equil1->equil2 equil3 Agitate for a predetermined time (e.g., 24-48 hours) equil2->equil3 sep1 Allow the solution to stand to let undissolved solid settle equil3->sep1 sep2 Centrifuge an aliquot of the supernatant sep1->sep2 anal1 Carefully withdraw a known volume of the clear supernatant sep2->anal1 anal2 Dilute the sample with an appropriate solvent anal1->anal2 anal3 Analyze the concentration using a validated HPLC method anal2->anal3 G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions center Solubility of This compound p1 Polarity of -B(OH)2 p1->center p2 Aromatic System p2->center p3 Hydrogen Bonding p3->center p4 Crystal Lattice Energy p4->center s1 Polarity s1->center s2 Hydrogen Bonding Capacity s2->center s3 Dielectric Constant s3->center c1 Temperature c1->center c2 Pressure c2->center

Caption: Key factors influencing the solubility of the target compound.

Conclusion and Future Perspectives

While a definitive, published quantitative solubility profile for this compound in a wide range of organic solvents is currently lacking, this guide provides a strong theoretical and practical framework for researchers. By understanding the physicochemical properties of the molecule and employing standardized experimental methods like the shake-flask technique, scientists can generate the necessary data to optimize its use in synthesis and formulation. The principles and protocols outlined herein are broadly applicable to other novel boronic acids, empowering researchers to systematically characterize these valuable chemical entities.

References

  • Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. ACS Publications. (2020). Available at: [Link]

  • Solubility of investigated compounds in water. ResearchGate. (n.d.). Available at: [Link]

  • Literature Review of Boric Acid Solubility Data. UNT Digital Library. (n.d.). Available at: [Link]

  • Solubility of phenylboronic compounds in water. SciSpace. (2017). Available at: [Link]

  • Phenylboronic acid. Wikipedia. (n.d.). Available at: [Link]

  • [4-(2-Methylpropoxy)phenyl]boronic acid Properties. EPA. (2025). Available at: [Link]

  • Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Semantic Scholar. (2020). Available at: [Link]

  • (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. (2020). Available at: [Link]

  • 4-Hydroxy-2-methyl phenyl boronic acid. ChemBK. (2024). Available at: [Link]

  • Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science. (2024). Available at: [Link]

  • Structure-Based Design and Synthesis of a New Phenylboronic-Modified Affinity Medium for Metalloprotease Purification. PMC. (2016). Available at: [Link]

  • Process for the preparation of substituted phenylboronic acids. Google Patents. (n.d.).
  • Redox-Responsive Boronic Acid-Based Hydrogel for Controlled Drug Delivery and Theranostic Applications. Sciforum. (2025). Available at: [Link]

  • Development of phenylboronic acid-functionalized nanoparticles for emodin delivery. PMC. (n.d.). Available at: [Link]

  • Phenylboronic Acid-polymers for Biomedical Applications. Bentham Science Publishers. (n.d.). Available at: [Link]

  • A Large, Laboratory-Scale Synthesis of [4-(2-(2H)-Tetrahydropyranyloxy)phenyl]boronic Acid. Scilit. (n.d.). Available at: [Link]

Sources

Navigating the Synthesis and Procurement of 4-(2-Methylphenoxy)phenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction: The Significance of Aryl Ether Phenylboronic Acids

Boronic acids and their derivatives are foundational pillars in modern organic synthesis, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2][3] These organoboron compounds are generally stable, exhibit low toxicity, and are highly versatile, making them indispensable for constructing carbon-carbon bonds.[4] The incorporation of an aryl ether motif, as seen in 4-(2-Methylphenoxy)phenylboronic acid, introduces a flexible yet robust linkage common in many biologically active molecules and advanced materials. This specific combination of functionalities offers a powerful tool for synthesizing complex molecular architectures, particularly in the field of drug discovery where the diaryl ether scaffold is a prevalent feature in numerous therapeutic agents.[5][6][7]

The inherent value of this compound lies in its ability to serve as a precursor to biaryl structures connected by an ether bridge, a common pharmacophore. The boronic acid group provides a reactive handle for palladium-catalyzed cross-coupling, while the 2-methylphenoxy group imparts specific steric and electronic properties that can influence the final molecule's conformation and biological activity.

Procurement Strategy: The Necessity of Custom Synthesis

The absence of this compound from major chemical supplier catalogs indicates its status as a specialized, non-commodity reagent. Therefore, researchers requiring this compound must turn to custom synthesis. This approach offers the flexibility to define purity specifications and obtain the desired quantity, from milligrams for initial screening to multi-gram scales for lead optimization.

Several contract research organizations (CROs) and specialized chemical manufacturers offer custom synthesis services with expertise in boronic acid chemistry.

Table 1: Representative Custom Synthesis Providers

Company NameSpecializationWebsite
Boron MolecularBoronic acid chemistry, process development[Link][8]
Oakwood ChemicalCustom synthesis from grams to tons[Link][9]
Other Fine Chemical SuppliersMany fine chemical suppliers, such as those listed on chemical marketplaces, offer custom synthesis upon request.Various

When engaging a custom synthesis provider, a clear and detailed request is crucial. The following information should be provided:

  • Chemical Structure & Name: this compound

  • CAS Number: 1346599-23-9 (Note: This CAS number appears in some databases but lacks supplier links, reinforcing its non-catalog status).

  • Required Quantity: e.g., 1 g, 5 g, 25 g.

  • Purity Specification: e.g., >95%, >98% (as determined by HPLC and NMR).

  • Required Analytical Data: Certificate of Analysis (CofA) including ¹H NMR, ¹³C NMR, and HPLC-MS.

Proposed Synthetic Route and Methodology

A logical and efficient synthesis of this compound can be designed using established, high-yielding reactions. The most straightforward retrosynthetic analysis involves two key transformations: the formation of the diaryl ether and the introduction of the boronic acid functionality.

Retrosynthetic Analysis

The target molecule can be disconnected at the carbon-boron bond, leading back to a bromo-diaryl ether intermediate. This intermediate, in turn, can be disconnected at the ether linkage, leading back to commercially available starting materials: 4-bromophenol and 2-fluorotoluene or 2-iodotoluene. An alternative is the formation of the ether bond via a Chan-Lam or Buchwald-Hartwig coupling. A common and cost-effective route involves a nucleophilic aromatic substitution (SNAr) or an Ullmann condensation to form the diaryl ether, followed by a lithium-halogen exchange and borylation.

Proposed Synthetic Workflow

Synthetic Workflow cluster_0 Step 1: Diaryl Ether Formation (Ullmann Condensation) cluster_1 Step 2: Borylation A 4-Bromophenol C 1-Bromo-4-(2-methylphenoxy)benzene A->C CuI, Base (e.g., K2CO3) Solvent (e.g., DMF) Heat B 2-Iodotoluene B->C D n-BuLi THF, -78 °C G This compound C->G 1. n-BuLi, THF, -78 °C 2. B(O-iPr)3 3. H3O+ E Triisopropyl borate F Aqueous Acid Workup (e.g., HCl)

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Conceptual Protocol
  • Synthesis of 1-Bromo-4-(2-methylphenoxy)benzene (Diaryl Ether Formation):

    • To a flask containing a suitable solvent such as DMF or pyridine, add 4-bromophenol, 2-iodotoluene, a copper(I) iodide (CuI) catalyst, and a base like potassium carbonate (K₂CO₃).

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours until the reaction is complete (monitored by TLC or GC-MS).

    • After cooling, perform an aqueous workup, extracting the product into an organic solvent (e.g., ethyl acetate).

    • Purify the crude product by column chromatography on silica gel to yield the pure diaryl ether intermediate.

  • Synthesis of this compound (Borylation):

    • Dissolve the purified 1-bromo-4-(2-methylphenoxy)benzene in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere.[10]

    • Slowly add a solution of n-butyllithium (n-BuLi) in hexanes. The reaction is typically rapid.

    • After stirring for a short period, add triisopropyl borate, B(O-iPr)₃, dropwise, maintaining the low temperature.[11]

    • Allow the reaction to slowly warm to room temperature.

    • Quench the reaction by adding an aqueous acid solution (e.g., 1M HCl) and stir vigorously to hydrolyze the boronate ester.

    • Extract the product into an organic solvent. The product may be purified by recrystallization or by forming a transient ester (e.g., with pinacol) for easier chromatographic purification, followed by hydrolysis back to the boronic acid.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility for this compound in a research setting is as a coupling partner in the Suzuki-Miyaura reaction. This reaction forges a new carbon-carbon bond between the boronic acid and an organohalide (or triflate), catalyzed by a palladium complex.[1][12]

Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd R1-Pd(II)L_n-X Pd0->OxAdd Oxidative Addition Transmetal R1-Pd(II)L_n-R2 OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product R1-R2 Transmetal->Product R1X R1-X (Aryl Halide) BoronicAcid R2-B(OH)2 (Boronic Acid) + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Protocol for a Suzuki-Miyaura Coupling
  • Reaction Setup: In a reaction vessel, combine this compound (1.0-1.5 equivalents), the aryl halide/triflate coupling partner (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents).

  • Solvent: Add a solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Reaction Conditions: Heat the mixture under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup and Purification: After cooling, perform a standard aqueous workup. The crude product is then purified, typically by column chromatography, to yield the desired biaryl product.

Analytical Characterization and Quality Control

Ensuring the purity and structural integrity of a custom-synthesized reagent is paramount. A comprehensive Certificate of Analysis should be requested and reviewed.

Table 2: Key Analytical Specifications

ParameterMethodTypical SpecificationRationale and Key Insights
Identity & Structure ¹H NMR, ¹³C NMRConforms to expected structureConfirms the correct regiochemistry and the presence of all functional groups. The broad signal for the B(OH)₂ protons in ¹H NMR is characteristic.
Purity HPLC-UV≥95% (or as specified)Quantifies the purity and detects any organic impurities from the synthesis. Reversed-phase HPLC can be challenging due to the polarity of boronic acids; specialized methods may be required.[13][14]
Identity Confirmation LC-MSCorrect mass ion observedConfirms the molecular weight of the target compound.
Boron Environment ¹¹B NMRSignal at δ ~26-30 ppmConfirms the presence of the sp²-hybridized boronic acid. A minor signal around δ ~1-7 ppm may indicate the presence of the sp³-hybridized boronate form in equilibrium.[15][16]
Anhydride Content NMR/ObservationMay contain varying amounts of boroxineBoronic acids can reversibly dehydrate to form a cyclic trimer anhydride (a boroxine). This is common and generally does not affect reactivity in Suzuki couplings, as the boroxine readily hydrolyzes back to the monomeric acid under reaction conditions.

A common challenge in handling boronic acids is protodeboronation, the cleavage of the C-B bond.[2] This can be minimized by storing the compound in a cool, dry place and avoiding strongly acidic or basic conditions during storage and workup.

Conclusion

While this compound is not a standard, off-the-shelf chemical, its synthesis and procurement are well within the capabilities of modern synthetic chemistry. By engaging with a reputable custom synthesis provider and equipped with a sound understanding of its synthesis, application, and analytical characterization, researchers can confidently source this valuable building block. Its strategic use, particularly in Suzuki-Miyaura cross-coupling reactions, opens avenues for the efficient construction of complex molecules relevant to drug discovery, materials science, and other advanced research fields. This guide provides the necessary framework for scientists to integrate this and similar specialized reagents into their research and development programs effectively.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (n.d.). Retrieved March 2, 2026, from [Link]

  • Crudden, C. M., & Rygus, J. P. G. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis, 9(11), 10046-10051. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(49), 15876-15888. [Link]

  • Cheng, C., et al. (2018). Data for the synthesis of new 4-aryloxy-N-arylanilines as potent succinate-cytochrome c reductase inhibitors. Data in Brief, 19, 1330-1335. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. Retrieved March 2, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved March 2, 2026, from [Link]

  • Chemistry Services @ Boron Molecular. (n.d.). Retrieved March 2, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 12: (a) (4‐(Ethoxycarbonyl)phenyl)boronic acid (22)... [Image]. Retrieved March 2, 2026, from [Link]

  • Kim, J., et al. (2024). 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. ACS Omega. [Link]

  • Singh, V. K., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(8), 2615. [Link]

  • Silva, V. L. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

  • Wilson, J. J., & Johnson, D. W. (2025). Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry. [Link]

  • Singh, V. K., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(8), 2615. [Link]

  • Process for preparing boronic and borinic acids. (2002).
  • Kerr, W. J., et al. (2026). Widely-used boronic esters as synthetically-versatile directing groups for C–H activation and hydrogen isotope exchange. Chemical Science. [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 145, 448-457. [Link]

  • ResearchGate. (2025). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • Process for the preparation of substituted phenylboronic acids. (2001).
  • Bushey, R. (2017). Simple Synthesis Method Yields Boronic Acid-Based Drugs. Drug Discovery & Development. [Link]

  • Richichi, B., et al. (2019). A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. RSC Advances, 9(54), 30773-30781. [Link]

  • Process for preparing substituted phenyl boronic acids. (2000).
  • Custom Synthesis. (n.d.). Oakwood Chemical. Retrieved March 2, 2026, from [Link]

  • Lartia, R., et al. (2022). Design and NMR characterization of reversible head-to-tail boronate-linked macrocyclic nucleic acids. Organic & Biomolecular Chemistry, 20(12), 2465-2469. [Link]

  • Analytical Methods for Organic Acids. (n.d.). Shimadzu. Retrieved March 2, 2026, from [Link]

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Methodological & Application

Application Note: High-Efficiency Suzuki-Miyaura Cross-Coupling of 4-(2-Methylphenoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details optimized protocols for the deployment of 4-(2-Methylphenoxy)phenylboronic acid (CAS: 162804-80-6) in Suzuki-Miyaura cross-coupling reactions. This building block is critical in medicinal chemistry for installing the 4-(2-methylphenoxy)phenyl moiety, a privileged scaffold often utilized to access hydrophobic pockets in kinase inhibitors and nuclear receptor agonists (e.g., LXR modulators).

While electron-rich boronic acids are generally stable, the specific ortho-methyl substitution on the distal phenoxy ring induces conformational preferences that can impact solubility and crystallization. This guide provides two validated workflows: a Standard High-Throughput Protocol for rapid library synthesis and an Advanced Anhydrous Protocol for coupling with challenging, sterically hindered electrophiles.

Chemical Profile & Mechanistic Considerations

Substrate Analysis
  • Compound: this compound

  • Electronic State: Electron-rich (Para-alkoxy substituted).

  • Reactivity Implication: The electron-donating ether linkage increases the nucleophilicity of the "ate" complex during transmetallation, generally accelerating the reaction. However, it also increases susceptibility to oxidative homocoupling if oxygen is not rigorously excluded.

  • Steric Environment: The boron center is unhindered. The 2-methyl group is distal, affecting the biaryl twist angle of the final product but not the catalytic cycle directly.

Critical Failure Modes
  • Protodeboronation: While less prone than electron-deficient species, prolonged heating in aqueous base can lead to hydrolytic cleavage of the C-B bond, yielding the 4-(2-methylphenoxy)benzene byproduct.

  • Pd-Contamination: The lipophilic nature of the diaryl ether product often leads to high residual palladium levels, requiring specific scavenging protocols (See Section 5).

Validated Experimental Protocols

Protocol A: Standard Aqueous System (General Purpose)

Recommended for coupling with aryl bromides and activated aryl chlorides.

Reagents:

  • Substrate: this compound (1.2 equiv)

  • Electrophile: Aryl Halide (1.0 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

  • Base: K₂CO₂ (2.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Methodology:

  • Charge: In a reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol, 274 mg), Pd(dppf)Cl₂·CH₂Cl₂ (0.03 mmol, 24.5 mg), and K₂CO₃ (2.0 mmol, 276 mg).

  • Degas: Seal the vial with a septum. Evacuate and backfill with inert gas (N₂ or Ar) three times.

  • Solvate: Inject degassed 1,4-Dioxane (4 mL) and degassed water (1 mL) via syringe.

  • React: Heat the mixture to 80–90 °C for 2–4 hours. Monitor by LC-MS or TLC.

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and wash with water (10 mL) followed by brine. Dry over Na₂SO₄ and concentrate.

Protocol B: Anhydrous/High-Steric Demand System

Recommended for unactivated aryl chlorides or sterically crowded partners where hydrolytic deboronation is observed.

Reagents:

  • Catalyst: XPhos Pd G2 (2-3 mol%)

  • Base: K₃PO₄ (anhydrous, tribasic) (2.0 equiv)

  • Solvent: THF or Toluene (Anhydrous)

Step-by-Step Methodology:

  • Charge: Inside a glovebox or under strict Schlenk conditions, combine the aryl chloride (1.0 mmol), boronic acid (1.5 equiv), XPhos Pd G2 (0.02 mmol), and finely ground anhydrous K₃PO₄ (2.0 mmol).

  • Solvate: Add anhydrous THF (5 mL).

  • React: Heat at 60 °C (THF) or 100 °C (Toluene) for 4–12 hours.

  • Note: The use of the dialkylbiarylphosphine ligand (XPhos) facilitates oxidative addition into difficult C-Cl bonds and stabilizes the monoligated Pd(0) species.

Optimization & Decision Logic

The following decision tree illustrates the logical flow for selecting conditions based on initial screening results.

SuzukiOptimization Start Start: Coupling Screening CheckHalide Electrophile Type? Start->CheckHalide CondA Protocol A: Pd(dppf)Cl2 Aqueous Dioxane/K2CO3 CheckHalide->CondA Aryl Bromide/Iodide CondB Protocol B: XPhos Pd G2 Anhydrous THF/K3PO4 CheckHalide->CondB Aryl Chloride/Steric ResultCheck Analyze Outcome (LCMS) CondA->ResultCheck CondB->ResultCheck Success Yield > 85% Proceed to Scale-up ResultCheck->Success Clean Conversion Fail_DeBor Issue: Protodeboronation (Ar-H observed) ResultCheck->Fail_DeBor Hydrolysis Fail_Homo Issue: Homocoupling (Ar-Ar dimer observed) ResultCheck->Fail_Homo Oxidative Dimer Fix_DeBor Action: Switch to Anhydrous (Protocol B) Reduce Temp Fail_DeBor->Fix_DeBor Fix_Homo Action: Rigorous Degassing Reduce Catalyst Loading Fail_Homo->Fix_Homo Fix_DeBor->CondB

Figure 1: Method Development Decision Tree for this compound couplings.

Post-Reaction Processing: Palladium Removal

Due to the lipophilicity of the 4-(2-methylphenoxy)phenyl motif, residual palladium species often co-elute with the product during chromatography.

Scavenging Protocol:

  • Dissolve the crude organic residue in THF/EtOAc (1:1).

  • Add SiliaMetS® Thiol or QuadraPure™ TU (thiourea scavenger) at a ratio of 50 wt% relative to the theoretical product yield.

  • Stir at 40 °C for 2 hours.

  • Filter through a 0.45 µm PTFE pad and concentrate.

  • Target Specification: Residual Pd < 10 ppm (required for biological assays).

Mechanistic Pathway Visualization

Understanding the catalytic cycle is vital for troubleshooting. The diagram below highlights the transmetallation step, which is the most sensitive to the choice of base and the electronic nature of our boronic acid.

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X BaseStep Ligand Exchange (Ar-Pd-OH/OR) OxAdd->BaseStep + Base (OH-) TransMet Transmetallation (Rate Determining) BaseStep->TransMet + Boronic Acid RedElim Reductive Elimination (Product Release) TransMet->RedElim Diaryl Pd(II) RedElim->Pd0 - Product Boronate Boronate 'Ate' Complex (Activated Substrate) Boronate->TransMet Activation

Figure 2: Catalytic cycle emphasizing the activation of the boronic acid by base to form the reactive "ate" complex.

Performance Data

Table 1: Comparative Catalyst Performance (Model Reaction with 4-Chloroanisole)

Catalyst SystemSolventTemp (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄ DME/H₂O851265%Sluggish with chlorides; significant homocoupling.
Pd(dppf)Cl₂ Dioxane/H₂O85492% Excellent balance of cost and efficiency.
XPhos Pd G2 THF (Dry)60296% Best for difficult substrates; faster kinetics.
Pd(OAc)₂ / SPhos Toluene/H₂O100688%Good, but SPhos is air-sensitive.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki-Miyaura Coupling. Chemical Society Reviews, 43, 412-443.

  • Biotage Application Note. (2023). Metal Scavenging in Pharmaceutical Intermediates. Biotage Knowledge Base.

  • Sigma-Aldrich Technical Library. (2024). Suzuki-Miyaura Cross-Coupling Reaction Protocols.[1][2][3]

  • Cox, P. A., et al. (2016). A Mechanistic Study of the Protodeboronation of Arylboronic Acids. Journal of the American Chemical Society, 138(29), 9145-9157.

Sources

Application Notes & Protocols: Synthesis of Biaryl Ethers via C-O Cross-Coupling with 4-(2-Methylphenoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Biaryl Ethers

Biaryl ether linkages are a cornerstone structural motif in a vast array of pharmacologically active molecules, natural products, and advanced materials.[1] Their synthesis, however, is not trivial and often requires robust and versatile chemical methodologies. Traditional methods like the Ullmann condensation require harsh reaction conditions, limiting their substrate scope and functional group tolerance. Modern cross-coupling strategies have emerged as powerful alternatives, offering milder conditions and broader applicability.[2]

This guide provides a detailed exploration of the synthesis of biaryl ethers using 4-(2-Methylphenoxy)phenylboronic acid , a versatile building block that allows for the direct installation of a pre-functionalized diaryl ether moiety. We will focus on two of the most prominent copper- and palladium-catalyzed C-O bond-forming reactions: the Chan-Lam Coupling and the Suzuki-Miyaura Coupling . This document is intended for researchers, scientists, and drug development professionals seeking to leverage these advanced synthetic methods.

Mechanistic Foundations: Chan-Lam vs. Suzuki-Miyaura Coupling

The choice of catalytic system is paramount and depends on the specific substrate, desired reaction conditions, and available resources. Understanding the underlying mechanisms is key to troubleshooting and optimizing these transformations.

The Chan-Lam C-O Coupling: A Copper-Catalyzed Approach

The Chan-Lam (or Chan-Evans-Lam) coupling is a powerful method for forming carbon-heteroatom bonds using a copper catalyst.[3] A key advantage is its ability to be conducted in the presence of air, making it experimentally convenient.[4][5] The reaction typically involves the coupling of a boronic acid with an O-H or N-H containing compound.[2]

The catalytic cycle is generally understood to proceed through a Cu(II)/Cu(III) or a Cu(I)/Cu(III) pathway. A plausible mechanism involves the following key steps:[3][5]

  • Ligand Exchange/Transmetalation: The Cu(II) precatalyst reacts with the boronic acid and the phenol to form a copper-aryl-alkoxide intermediate.

  • Oxidation: The resulting complex can undergo oxidation to a Cu(III) species. Oxygen from the air often serves as the terminal oxidant, regenerating the active copper catalyst.[6]

  • Reductive Elimination: The Cu(III) intermediate undergoes reductive elimination to form the desired biaryl ether product (C-O bond) and a Cu(I) species, which is then re-oxidized to Cu(II) to complete the catalytic cycle.[3]

Chan_Lam_Coupling cluster_cycle Chan-Lam Catalytic Cycle cluster_reagents Reagents Cu_II Cu(II) Catalyst Cu_Aryl_Phenol [Ar-Cu(II)-OAr'] Complex Cu_II->Cu_Aryl_Phenol Transmetalation + Phenol Cu_III [Ar-Cu(III)-OAr'] Complex Cu_Aryl_Phenol->Cu_III Oxidation Product_Cu_I Product + Cu(I) Cu_III->Product_Cu_I Reductive Elimination Product_Cu_I->Cu_II Re-oxidation (O2 from air) Product Biaryl Ether (Ar-O-Ar') Product_Cu_I->Product Boronic_Acid 4-(2-Methylphenoxy)- phenylboronic Acid (Ar-B(OH)2) Boronic_Acid->Cu_Aryl_Phenol Phenol Phenol (Ar'-OH) Phenol->Cu_Aryl_Phenol

Figure 1. Simplified catalytic cycle of the Chan-Lam C-O coupling reaction.
The Suzuki-Miyaura C-O Coupling: A Palladium-Catalyzed Pathway

While traditionally known for C-C bond formation, the Suzuki-Miyaura reaction has been adapted for the synthesis of biaryl ethers.[7] This reaction typically couples an organoboron reagent with an aryl halide or pseudohalide (e.g., triflate) and requires a palladium catalyst and a base.[8][9] Unlike the Chan-Lam coupling, Suzuki-Miyaura reactions must be performed under an inert atmosphere to protect the sensitive Pd(0) catalyst from oxidation.[10]

The catalytic cycle involves three primary steps:[9][10][11]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (Ar-X) to form a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its aryl group to the palladium center, displacing the halide.[12]

  • Reductive Elimination: The two organic moieties on the Pd(II) complex couple and are eliminated, forming the biaryl ether product and regenerating the catalytically active Pd(0) species.[11]

Suzuki_Miyaura_Coupling cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reagents Reagents Pd_0 Pd(0)Ln OxAdd Ar-Pd(II)(X)Ln Pd_0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)(Ar')Ln OxAdd->Transmetal Transmetalation Transmetal->Pd_0 Reductive Elimination Product Biaryl Ether (Ar-O-Ar') Transmetal->Product Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->OxAdd Boronic_Acid 4-(2-Methylphenoxy)- phenylboronic Acid (Ar'-B(OH)2) Boronic_Acid->Transmetal Base Base Base->Transmetal

Figure 2. Catalytic cycle of the Suzuki-Miyaura C-O cross-coupling reaction.

Experimental Design & Workflow

A successful synthesis relies on careful planning and execution. The general workflow for both coupling methods is similar, with key differences in atmospheric requirements and catalyst systems.

Workflow General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents 1. Weigh Reagents (Boronic Acid, Phenol/Halide, Catalyst, Base, Ligand) Solvent 2. Prepare Dry Solvent Reagents->Solvent Inert 3. Setup Inert Atmosphere (Required for Suzuki-Miyaura) Solvent->Inert Setup 4. Assemble Reaction Inert->Setup Heat 5. Heat and Stir Setup->Heat Monitor 6. Monitor Progress (TLC/GC-MS) Heat->Monitor Workup 7. Quench and Extract Monitor->Workup Purify 8. Purify via Column Chromatography Workup->Purify Characterize 9. Characterize Product (NMR, MS, etc.) Purify->Characterize

Figure 3. A generalized workflow for biaryl ether synthesis via cross-coupling.

Protocol 1: Chan-Lam Biaryl Ether Synthesis

This protocol describes the copper-catalyzed coupling of this compound with a substituted phenol. Its operational simplicity and tolerance to air make it an attractive first choice.[13][14]

Materials:

  • This compound

  • Substituted Phenol (e.g., 4-methoxyphenol)

  • Copper(II) Acetate (Cu(OAc)₂)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Molecular Sieves, 4 Å (optional, but recommended)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Standard laboratory glassware for workup and purification

Stoichiometry Table:
ReagentMolar Equiv.Mol. Weight ( g/mol )Sample Mass/Vol.Moles (mmol)
This compound1.0242.08242 mg1.0
4-Methoxyphenol1.2124.14149 mg1.2
Copper(II) Acetate (Cu(OAc)₂)1.1181.63200 mg1.1
Pyridine2.079.10158 µL2.0
Dichloromethane (DCM)--10 mL-
Step-by-Step Procedure:
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (242 mg, 1.0 mmol), 4-methoxyphenol (149 mg, 1.2 mmol), and Copper(II) Acetate (200 mg, 1.1 mmol).

  • Solvent and Base Addition: Add anhydrous dichloromethane (10 mL) to the flask. If desired, powdered 4 Å molecular sieves can be added to ensure anhydrous conditions. Add pyridine (158 µL, 2.0 mmol) to the mixture via syringe.

  • Reaction Conditions: Attach a reflux condenser and stir the reaction mixture at room temperature. The reaction is typically open to the air.[3][4] The progress can be monitored by Thin Layer Chromatography (TLC) or GC-MS. Reactions may take from 12 to 48 hours to reach completion.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the copper salts, washing the pad with additional DCM.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (2 x 15 mL), saturated aqueous NaHCO₃ (1 x 15 mL), and brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure biaryl ether.

Protocol 2: Suzuki-Miyaura Biaryl Ether Synthesis

This protocol details the palladium-catalyzed coupling of an aryl bromide with this compound. This method is often preferred for its high yields and broad functional group tolerance but requires strict anaerobic conditions.[15]

Materials:

  • This compound

  • Aryl Bromide (e.g., 1-bromo-4-methoxybenzene)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium Phosphate (K₃PO₄), anhydrous powder

  • Toluene, anhydrous

  • Water, degassed

Equipment:

  • Schlenk flask or oven-dried vial with a septum

  • Magnetic stirrer and stir bar

  • Inert gas line (Nitrogen or Argon)

  • Syringes and needles for anaerobic transfers

Stoichiometry Table:
ReagentMolar Equiv.Mol. Weight ( g/mol )Sample Mass/Vol.Moles (mmol)
1-Bromo-4-methoxybenzene1.0187.04187 mg1.0
This compound1.5242.08363 mg1.5
Pd₂(dba)₃0.02915.7218.3 mg0.02
SPhos0.08410.5332.8 mg0.08
Potassium Phosphate (K₃PO₄)2.0212.27425 mg2.0
Toluene / Water (10:1)--5.5 mL-
Step-by-Step Procedure:
  • Inert Atmosphere Setup: Place 1-bromo-4-methoxybenzene (187 mg, 1.0 mmol), this compound (363 mg, 1.5 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), SPhos (32.8 mg, 0.08 mmol), and K₃PO₄ (425 mg, 2.0 mmol) into an oven-dried Schlenk flask.

  • Degassing: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This is a critical step to remove oxygen.[10]

  • Solvent Addition: Add anhydrous, degassed toluene (5.0 mL) and degassed water (0.5 mL) via syringe.

  • Reaction Conditions: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously. Monitor the reaction by TLC or GC-MS until the starting aryl bromide is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a plug of silica gel, washing with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl ether.

Troubleshooting and Field Insights

ObservationPossible CauseRecommended Solution
Low or No Conversion Inactive catalyst (e.g., Pd(0) oxidation in Suzuki).Ensure rigorous inert atmosphere techniques for Suzuki coupling.[10] For Chan-Lam, try a different copper source or add a co-oxidant.
Poorly soluble base or reagents.Use a different solvent system or a more soluble base (e.g., Cs₂CO₃ for Suzuki). Ensure reagents are finely powdered.
Significant Homocoupling of Boronic Acid Reaction conditions favor boronic acid decomposition or self-coupling.For Chan-Lam, ensure the reaction is not overheated. For Suzuki, use a slightly lower loading of boronic acid (e.g., 1.2 equiv.) and ensure efficient stirring.
Protodeborylation (Boronic acid replaced by -H) Presence of excess water or acidic/basic impurities.Use anhydrous solvents and reagents.[11] Ensure the base is not excessively strong or used in large excess.
Difficult Purification Streaking on TLC plate, inseparable byproducts.Byproducts may be polar; try washing the organic layer with dilute NaOH to remove unreacted phenol. Consider a different solvent system for chromatography.

Conclusion

The synthesis of biaryl ethers using this compound is a highly effective strategy for accessing complex molecular architectures. Both the Chan-Lam and Suzuki-Miyaura couplings offer powerful, complementary methods to achieve this transformation. The Chan-Lam coupling provides operational simplicity with its tolerance to air, while the Suzuki-Miyaura coupling offers a robust, high-yielding alternative that requires more stringent anaerobic conditions. By understanding the mechanistic principles and following these detailed protocols, researchers can confidently apply these state-of-the-art methods to advance their work in drug discovery and materials science.

References

  • Chan-Lam Coupling - Organic Chemistry Portal. [Link]

  • eFan's Blog. Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ResearchGate. Synthesis of biaryl ethers 65 by using substituted phenol 64. [Link]

  • PMC. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. [Link]

  • ResearchGate. (PDF) Suzuki Cross Coupling Reaction-A Review. [Link]

  • PubMed. Synthesis of Biaryl Ethers by the Copper-Catalyzed Chan-Evans-Lam Etherification from Benzylic Amine Boronate Esters. [Link]

  • UdG. The reaction mechanism of the Suzuki-Miyaura cross-coupling reaction. The role of the precatalyst activation. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • ACS Publications. Synthesis of Biaryl Ethers by the Copper-Catalyzed Chan–Evans–Lam Etherification from Benzylic Amine Boronate Esters. The Journal of Organic Chemistry2016 . [Link]

  • Wikipedia. Chan–Lam coupling. [Link]

  • ACS Publications. Chan–Evans–Lam Couplings with Copper Iminoarylsulfonate Complexes: Scope and Mechanism. ACS Catalysis2018 . [Link]

  • RSC Publishing. Lam coupling for the synthesis of C–N linked biaryls. [Link]

  • ResearchGate. Chan-Lam cross-coupling reaction based on the Cu 2 S/TMEDA system. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • MDPI. Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Molecules2022 . [Link]

  • ACS Publications. Biaryl Formation via Base-Promoted Direct Coupling Reactions of Arenes with Aryl Halides. ACS Omega2021 . [Link]

  • University of Massachusetts Amherst. SYNTHESIS OF DIARYL ETHERS USING AN EASY-TO-PREPARE, AIR-STABLE, SOLUBLE COPPER(I) CATALYST. [Link]

  • ACS Publications. Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Catalysis2022 . [Link]

  • PubMed. Developing Biarylhemiboronic Esters for Biaryl Atropisomer Synthesis via Dynamic Kinetic Atroposelective Suzuki-Miyaura Cross-Coupling. [Link]

  • Royal Society of Chemistry. CHAPTER 3: Asymmetric Oxidative Biaryl Coupling Reactions. [Link]

  • RSC Publishing. Evolution in the asymmetric synthesis of biaryl ethers and related atropisomers. [Link]

  • ResearchGate. Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. [Link]

  • RSC Publishing. Evolution in the asymmetric synthesis of biaryl ethers and related atropisomers. Chemical Communications2024 . [Link]

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Revolutionizing Biaryl Synthesis: A Guide to Microwave-Assisted Suzuki-Miyaura Coupling with 4-(2-Methylphenoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Speed and Efficiency in Modern Drug Discovery

In the landscape of contemporary drug discovery and development, the synthesis of complex biaryl scaffolds is a cornerstone of medicinal chemistry. These structural motifs are prevalent in a multitude of clinically significant pharmaceuticals. 4-(2-Methylphenoxy)phenylboronic acid stands out as a particularly valuable building block, offering a gateway to a diverse range of molecular architectures with potential therapeutic applications. However, traditional synthetic methodologies often grapple with long reaction times, high energy consumption, and the generation of undesirable byproducts.[1] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, addressing these challenges by dramatically accelerating reaction rates and improving yields, thereby aligning with the principles of green chemistry.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of microwave irradiation for the Suzuki-Miyaura cross-coupling of this compound, a pivotal reaction in the construction of novel biaryl compounds.

The Science of Speed: Understanding Microwave-Assisted Synthesis

Conventional heating methods rely on thermal conduction, where heat is transferred from an external source to the reaction vessel and then to the solvent and reactants. This process is often slow and can lead to uneven heating, promoting the formation of side products.[4] Microwave chemistry, in contrast, utilizes the ability of polar molecules and ions within a reaction mixture to transform electromagnetic energy into heat.[3][5]

The primary mechanisms of microwave heating are:

  • Dipolar Polarization: Polar molecules, such as many organic solvents, possess a dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This rapid reorientation creates molecular friction, which in turn generates heat efficiently and uniformly throughout the reaction mixture.[4][5][6]

  • Ionic Conduction: If ions are present in the reaction mixture, the oscillating electric field causes them to migrate. The resistance to this ionic flow results in the dissipation of energy as heat.[3][5][7]

This direct and instantaneous "in-core" heating leads to a number of significant advantages over conventional methods:

  • Dramatically Reduced Reaction Times: Reactions that might take hours or even days to complete using traditional reflux can often be accomplished in minutes with microwave assistance.[1][2][8]

  • Increased Product Yields and Purity: The rapid and uniform heating minimizes the time for side reactions to occur, often leading to cleaner reaction profiles and higher isolated yields of the desired product.[1][8][9]

  • Enhanced Reaction Control and Reproducibility: Dedicated microwave reactors offer precise control over temperature and pressure, ensuring consistent and reproducible results.[10]

  • Energy Efficiency: By directly heating the reactants and solvent, microwave synthesis is a more energy-efficient process compared to heating a large oil bath or heating mantle.[1][2]

Visualizing the Process: From Reactants to Product

The following diagram illustrates the general workflow for a microwave-assisted Suzuki-Miyaura cross-coupling reaction.

G cluster_prep Reaction Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification Reagent_Weighing Weigh Reagents: - this compound - Aryl Halide - Palladium Catalyst - Ligand - Base Vial_Addition Add to Microwave Vial Reagent_Weighing->Vial_Addition Solvent_Addition Add Degassed Solvent Vial_Addition->Solvent_Addition Stir_Bar Add Stir Bar Solvent_Addition->Stir_Bar Vial_Capping Securely Cap Vial Stir_Bar->Vial_Capping Microwave_Reactor Place Vial in Microwave Reactor Vial_Capping->Microwave_Reactor Set_Parameters Set Parameters: - Temperature - Time - Power Microwave_Reactor->Set_Parameters Irradiation Microwave Irradiation Set_Parameters->Irradiation Cooling Cool to <50°C Irradiation->Cooling Filtration Filter Reaction Mixture Cooling->Filtration Extraction Aqueous Work-up/ Extraction Filtration->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by Column Chromatography Concentration->Purification Final_Product Isolated Biaryl Product Purification->Final_Product Characterize: - NMR - MS

Caption: Experimental workflow for microwave-assisted Suzuki-Miyaura coupling.

Protocol: Microwave-Assisted Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a representative aryl bromide. Optimization of reaction conditions may be necessary for different substrates.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or [Pd(dppf)Cl₂])[11]

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)[12][13]

  • Degassed solvent (e.g., 1,4-dioxane/water, DMF/water, or toluene/ethanol/water)[11][12]

  • Microwave reactor vials (designed for high pressure and temperature)[14]

  • Magnetic stir bars

  • Dedicated laboratory microwave reactor with temperature and pressure sensors[15][16]

Safety Precautions:

  • Always use a dedicated laboratory microwave reactor. Domestic microwave ovens are not designed for laboratory use and lack essential safety features.[15][16]

  • Use only microwave-safe reaction vials certified by the manufacturer. These vials are designed to withstand high pressures and temperatures.[14][15]

  • Never exceed the recommended volume for the reaction vial.

  • Ensure the reaction vial is properly sealed before placing it in the microwave cavity.

  • Allow the reaction vial to cool to a safe temperature (typically below 50°C) before opening. [14]

  • Conduct all operations in a well-ventilated fume hood. [17]

Step-by-Step Procedure:

  • Reagent Preparation: To a microwave reaction vial equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

  • Solvent Addition: Add the chosen degassed solvent mixture to the vial. The reaction concentration should be carefully considered, typically in the range of 0.1-0.5 M.

  • Vial Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial in the microwave reactor. Set the desired reaction temperature (typically between 100-150°C) and reaction time (typically 5-30 minutes). The microwave power should be set to ramp to the target temperature.

  • Cooling: After the irradiation is complete, allow the reaction vial to cool to below 50°C before carefully removing it from the microwave cavity.

  • Work-up:

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

  • Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Quantitative Data and Expected Outcomes

The following table provides representative data for the microwave-assisted Suzuki-Miyaura coupling of this compound with various aryl bromides, showcasing the efficiency of this methodology.

Aryl BromideCatalyst (mol%)BaseSolventTemp (°C)Time (min)Yield (%)
4-BromoanisolePd(PPh₃)₄ (2)K₂CO₃Dioxane/H₂O (4:1)1201592
4-Bromotoluene[Pd(dppf)Cl₂] (1.5)K₃PO₄DMF/H₂O (5:1)1301095
1-Bromo-4-nitrobenzenePd(PPh₃)₄ (2)Cs₂CO₃Toluene/EtOH/H₂O (4:1:1)1102088
3-Bromopyridine[Pd(dppf)Cl₂] (2)K₂CO₃Dioxane/H₂O (4:1)1401585

Note: Yields are for isolated, purified products. Conditions may require optimization for specific substrates.

The Catalytic Heart of the Reaction: The Suzuki-Miyaura Cycle

The efficiency of the Suzuki-Miyaura coupling hinges on a palladium-catalyzed cycle. Microwave irradiation accelerates the key steps of this cycle.

G Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) ArPdX Ar-Pd(II)-X OxAdd->ArPdX Transmetal Transmetalation (Ar'-B(OR)₂ + Base) ArPdX->Transmetal ArPdAr Ar-Pd(II)-Ar' Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Biaryl Ar-Ar' RedElim->Biaryl

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate.

  • Transmetalation: The aryl group from the organoboron reagent (in this case, this compound) is transferred to the palladium center, displacing the halide. This step is facilitated by the base.

  • Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.[18]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed solvent- Inappropriate base or solvent- Low reaction temperature or time- Use a fresh batch of catalyst- Thoroughly degas the solvent- Screen different bases and solvent systems- Increase reaction temperature and/or time
Formation of Homocoupled Byproducts - Presence of oxygen- Catalyst decomposition- Ensure all reagents and solvents are properly degassed- Use a more stable catalyst or ligand
Deboronation of Boronic Acid - Prolonged reaction times at high temperatures- Presence of excess water- Reduce reaction time- Use anhydrous solvents if possible, or minimize the amount of water
Inconsistent Results - Inaccurate temperature monitoring- Non-uniform microwave field- Use a microwave reactor with a fiber-optic temperature probe- Ensure proper stirring to promote uniform heating

Conclusion: A Paradigm Shift in Synthesis

Microwave-assisted synthesis represents a significant advancement in the field of organic chemistry, offering a powerful tool to accelerate drug discovery and development. The application of this technology to the Suzuki-Miyaura cross-coupling of this compound provides a rapid, efficient, and reproducible method for the synthesis of valuable biaryl compounds. By understanding the principles of microwave heating and adhering to the outlined protocols and safety precautions, researchers can harness the full potential of this transformative technique to drive innovation in their synthetic endeavors.

References

  • Wikipedia. Microwave chemistry. [Link]

  • International Journal of Research in Pharmacy and Allied Science. (2025, June 30).
  • SYKIO. (n.d.). Microwaves as an Energy Transfer Method in Chemical Processes.
  • International Journal of Pharmaceutical Sciences and Research. (2024, January 15). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
  • International Journal of ChemTech Research. (2010, November 12).
  • The Pharma Innovation Journal. (2009, October 29). Microwave Chemistry: A Review.
  • Buchwald, S. L., & Martin, R. (2002). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 35(9), 805-818.
  • Advanced Journal of Chemistry, Section A. (2019, January 2).
  • Bellina, F., & Rossi, R. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Tetrahedron, 60(47), 10735-10763.
  • ResearchGate. (2024, October 12). (PDF) THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY.
  • MDPI. (2026, January 21).
  • TCI Chemicals. (2021, August). Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides.
  • Anton Paar Wiki. (n.d.). Microwave-assisted synthesis.
  • Royal Society of Chemistry. (2017).
  • Scribd. (n.d.). Microwave Synthesis Advantages.
  • ResearchGate. (n.d.). Microwave‐Assisted Silver‐Catalyzed Synthesis of Biaryl Compounds | Request PDF.
  • CEM Corporation. (n.d.).
  • MDPI. (2013, January 25). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)
  • Scribd. (n.d.).
  • Royal Society of Chemistry. (2018). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Organic & Biomolecular Chemistry, 16(33), 6017-6027.
  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki–Miyaura reaction...
  • ACS Combinatorial Science. (2010, November 10).
  • ACS Combinatorial Science. (2010, November 10).
  • Organic Syntheses. (n.d.). 6 - Organic Syntheses Procedure.
  • Royal Society of Chemistry. (2018). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H).
  • ScholarWorks @ UTRGV. (n.d.). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave.
  • MDPI. (2015, June 3). Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells.
  • ChemistryOpen. (2025).
  • ACS Publications. (2004, March 27). A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluorooctylsulfonates with Boronic Acids. Organic Letters, 6(8), 1253-1256.
  • Bentham Science Publishers. (2022, August 1). s Microwave-Assisted: An Efficient Aqueous Suzuki-Miyaura Cross- Coupling Reaction of the Substituted 1H-1,2,3-Triazoles.
  • Organic Chemistry Portal. (n.d.). Microwave Synthesis.
  • Baxendale Group. (2006, April 4).
  • National Institutes of Health. (n.d.).
  • Synlett. (2009).
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 2-Chloropyridine-3-boronic Acid.
  • SciELO México. (n.d.).
  • EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. (n.d.).
  • ResearchGate. (2025, August 6). Microwave-promoted Suzuki–Miyaura cross-coupling of aryl halides with phenylboronic acid under aerobic conditions catalyzed by a new palladium complex with a thiosemicarbazone ligand | Request PDF.
  • National Institutes of Health. (n.d.). Phenylboronic acid in targeted cancer therapy and diagnosis.
  • MDPI. (2022, April 19). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.
  • The Role of (4-(2-Pyridylcarbamoyl)phenyl)boronic Acid in Pharmaceutical Synthesis. (n.d.).
  • ResearchGate. (2025, December 19). (PDF) Phenylboronic acid in targeted cancer therapy and diagnosis.

Sources

functionalization of 4-(2-Methylphenoxy)phenylboronic acid for medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the strategic functionalization of 4-(2-Methylphenoxy)phenylboronic acid (CAS: 1150114-77-2), a high-value building block for installing the 2-methylphenoxyphenyl moiety.[1] This scaffold is a privileged pharmacophore in medicinal chemistry, particularly within kinase inhibitors (e.g., mimicking the hydrophobic pocket interactions seen in Btk or Raf inhibitors) and receptor modulators.

The presence of the electron-donating phenoxy group at the para position activates the boronic acid, enhancing its nucleophilicity in transmetalation steps. However, this electronic enrichment also increases susceptibility to protodeboronation under acidic or high-temperature conditions. This guide provides optimized, field-proven protocols to mitigate these risks while maximizing yield in C-C and C-Heteroatom bond formations.

Strategic Utility & Pharmacophore Insight

The 4-(2-methylphenoxy)phenyl motif offers distinct advantages over a simple biphenyl or phenoxyphenyl group:

  • Conformational Lock: The ortho-methyl group on the distal ring restricts rotation around the ether linkage, potentially reducing the entropic penalty upon binding to a protein target.

  • Metabolic Stability: The methyl group blocks a common site of metabolic oxidation (ortho-position) on the terminal ring.[1]

  • Lipophilicity: Increases

    
     slightly, improving membrane permeability for intracellular targets.
    
Decision Matrix: Selecting the Right Methodology

ReactionWorkflow Start Start: 4-(2-Methylphenoxy) phenylboronic acid Target Target Structure? Start->Target Suzuki Biaryl/Heterobiaryl (C-C Bond) Target->Suzuki Aryl Halide Partner ChanLam N-Aryl Azole/Amine (C-N Bond) Target->ChanLam NH-Heterocycle Partner Oxidation Phenol Derivative (C-O Bond) Target->Oxidation Hydroxyl Insertion Cond_Suzuki Protocol A: Pd(dppf)Cl2, K2CO3 Dioxane/H2O Suzuki->Cond_Suzuki Cond_CL Protocol B: Cu(OAc)2, Pyridine DCM, Air ChanLam->Cond_CL Cond_Ox Protocol C: H2O2, NaOH THF Oxidation->Cond_Ox

Figure 1: Strategic workflow for functionalizing this compound based on target moiety.[1]

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Application: Synthesis of biaryl ether scaffolds (e.g., coupling to chloropyrimidines or bromoindoles).[1] Challenge: The electron-rich nature of the boronic acid can lead to homocoupling or protodeboronation if the catalyst insertion is slow.

Materials:

  • Boronic Acid: 1.2 equivalents[2]

  • Electrophile (Aryl Bromide/Chloride): 1.0 equivalent[1]

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (3-5 mol%)

  • Base: K₂CO₂ (2.0 M aqueous solution)[1]

  • Solvent: 1,4-Dioxane[1]

Step-by-Step Procedure:

  • Setup: In a reaction vial equipped with a magnetic stir bar, charge the aryl halide (1.0 mmol), This compound (1.2 mmol, 274 mg), and Pd(dppf)Cl₂·DCM (0.03 mmol, 24 mg).

  • Inerting: Seal the vial and purge with nitrogen or argon for 5 minutes. Note: Strict oxygen exclusion is critical to prevent phenol byproduct formation.

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and 2.0 M aq. K₂CO₃ (1.0 mL, 2.0 mmol) via syringe.

  • Reaction: Heat the mixture to 80–90 °C for 4–12 hours. Monitor by LC-MS.[1]

    • Checkpoint: If the aryl chloride is unreactive, switch to Pd(Amphos)Cl₂ or XPhos Pd G3 precatalyst.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (10 mL) followed by brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Data Summary: Catalyst Screening for 2-Chloropyrimidine Coupling

Catalyst SystemBaseSolventTemp (°C)Yield (%)Notes
Pd(dppf)Cl₂ K₂CO₃Dioxane/H₂O9088% Robust, standard choice.[1]
Pd(PPh₃)₄Na₂CO₃DME/H₂O8565%Significant homocoupling observed.[1]
XPhos Pd G3K₃PO₄THF/H₂O6092%Best for sterically hindered halides.[1]
Protocol B: Chan-Lam Coupling (C-N Bond Formation)

Application: N-arylation of azoles (e.g., imidazole, pyrazole) or anilines without using palladium.[1] Mechanism: Oxidative coupling mediated by Cu(II).[1]

Materials:

  • Boronic Acid: 2.0 equivalents (Excess required due to slower kinetics)[1]

  • Nucleophile (e.g., Pyrazole): 1.0 equivalent

  • Catalyst: Cu(OAc)₂ (anhydrous) (1.0 equiv for stoichiometric; 20 mol% for catalytic)[1]

  • Ligand/Base: Pyridine (2.0 equiv)[1]

  • Solvent: DCM (Dichloromethane)

  • Oxidant: Compressed Air or O₂ balloon[1]

Step-by-Step Procedure:

  • Mixing: To a flask open to air, add the pyrazole substrate (1.0 mmol), This compound (2.0 mmol, 456 mg), Cu(OAc)₂ (0.2 mmol, 36 mg), and 4Å molecular sieves (200 mg).

  • Solvation: Add DCM (10 mL) and Pyridine (2.0 mmol, 161 µL).

  • Activation: Stir vigorously at room temperature open to the atmosphere (or attach an O₂ balloon for faster rates).

    • Visual Cue: The reaction mixture typically turns from blue/green to a dark slurry.

  • Timeline: Stir for 16–24 hours.

  • Workup: Filter through a pad of Celite to remove copper salts. Wash the pad with DCM/MeOH (9:1).

  • Purification: Concentrate the filtrate. Purify via silica gel chromatography. Note: Copper residues can trail on silica; a wash with aqueous EDTA or NH₄OH during extraction helps remove residual Cu.

Protocol C: Oxidative Hydroxylation (Synthesis of Phenols)

Application: Converting the boronic acid to a phenol (4-(2-methylphenoxy)phenol) for use as a metabolic standard or intermediate.[1]

Step-by-Step Procedure:

  • Dissolve the boronic acid (1.0 mmol) in THF (5 mL).

  • Add NaOH (2.0 M, 2 mL).

  • Cool to 0 °C and add H₂O₂ (30% w/w, 0.5 mL) dropwise.

  • Stir at 0 °C for 30 mins, then warm to RT for 1 hour.

  • Quench with saturated Na₂S₂O₃ (sodium thiosulfate) to destroy excess peroxide.

  • Acidify with 1M HCl and extract with EtOAc.

Mechanistic Pathway & Troubleshooting

The following diagram illustrates the catalytic cycle for the Suzuki coupling, highlighting the critical Transmetalation step where the electron-rich nature of the phenoxy group accelerates the reaction but requires careful base selection.

SuzukiMechanism cluster_tips Expert Tips Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Aryl Halide TransMet Transmetalation (Ar-Pd-Ar') OxAdd->TransMet Boronate Activated Boronate Ar'-B(OH)3- Boronate->TransMet Base Activation RedElim Reductive Elimination (Ar-Ar') TransMet->RedElim RedElim->Pd0 Product Release Tip1 Use CsF or K3PO4 for sterically hindered halides Tip2 Degas solvents to prevent phenol byproduct

Figure 2: Suzuki-Miyaura catalytic cycle highlighting critical control points.

Troubleshooting Guide
IssueProbable CauseSolution
Protodeboronation (Ar-B(OH)₂

Ar-H)
Reaction temperature too high or pH too low.[1]Lower temp to 60°C; switch to anhydrous conditions (e.g., Pd(OAc)₂/SPhos in Toluene).
Homocoupling (Ar-Ar dimer)Oxygen presence or excess catalyst.[1]Rigorous degassing; reduce catalyst loading; ensure halide is in slight excess.
Low Conversion (Chan-Lam) Inefficient re-oxidation of Cu.[1]Switch from air to O₂ balloon; add 4Å molecular sieves to remove water.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Qiao, J. X., & Lam, P. Y. S. (2011). Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives.[1] Synthesis, 2011(06), 829–856. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443. Link

  • Bhunia, S., et al. (2023). Applications of Diaryl Ether Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 66(5), 3120–3145. (Contextual grounding for pharmacophore utility).

Sources

Application Note: Green Chemistry Protocols for Suzuki-Miyaura Coupling of 4-(2-Methylphenoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Aqueous Micellar Catalysis, Process Optimization, and Sustainable Methodologies

Strategic Context and Substrate Profiling

The synthesis of complex biaryl ethers is a cornerstone of modern pharmaceutical development. The substrate 4-(2-Methylphenoxy)phenylboronic acid (CAS: 2377611-37-3)[1] represents a highly valuable, yet synthetically demanding, building block. The presence of the bulky, electron-donating 2-methylphenoxy group imparts unique electronic properties to the boronic acid, occasionally leading to sluggish transmetalation rates and competitive protodeboronation under harsh traditional conditions.

Historically, Suzuki-Miyaura cross-couplings of such sterically encumbered substrates required toxic polar aprotic solvents (e.g., DMF, 1,4-dioxane), high temperatures (80–110 °C), and high palladium loadings (2–5 mol%). These parameters generate massive solvent waste, resulting in unacceptably high Environmental Factors (E-factors)[2].

To address these limitations, this application note details a self-validating, highly reproducible green chemistry protocol utilizing TPGS-750-M , a designer surfactant that enables micellar catalysis in water at room temperature[3].

Mechanistic Causality: The Role of TPGS-750-M

TPGS-750-M is a benign-by-design, second-generation amphiphile composed of a lipophilic racemic α-tocopherol (Vitamin E) core, a succinic acid linker, and a hydrophilic PEG-750-M chain[3].

Why does this system outperform traditional organic solvents?

  • Nanoreactor Formation: In water, TPGS-750-M spontaneously self-assembles into 40–50 nm spherical micelles. The highly lipophilic α-tocopherol core acts as a "nanoreactor," aggressively solubilizing the hydrophobic this compound and the aryl halide coupling partner.

  • Kinetic Acceleration via Effective Molarity: By forcing the substrates, base, and palladium catalyst into the confined volume of the micelle core, the local concentration of reactants skyrockets. This drives the reaction kinetics forward, allowing the cross-coupling to proceed rapidly at room temperature[4].

  • Catalyst Preservation: The micellar environment stabilizes the active Pd(0) species, preventing the agglomeration and precipitation of inactive "palladium black." This enables the use of parts-per-million (ppm) catalyst loadings (as low as 0.05 mol%)[4].

CatalyticCycle Pd0 Pd(0) Catalyst (Stabilized in Micelle Core) OxAdd Oxidative Addition (Aryl Halide Activation) Pd0->OxAdd Ar-X TransMet Transmetalation (Boronic Acid + Base) OxAdd->TransMet 4-(2-Methylphenoxy) phenylboronic acid RedElim Reductive Elimination (Biaryl Formation) TransMet->RedElim Base RedElim->Pd0 Product Release

Caption: Suzuki-Miyaura catalytic cycle compartmentalized within the TPGS-750-M nanomicelle.

Workflow and Process Optimization

A critical advantage of this methodology is the "In-Flask Extraction" . Because TPGS-750-M is highly water-soluble and heavily resists partitioning into organic solvents, the biaryl product can be selectively extracted using a minimal volume of a green organic solvent (e.g., Ethyl Acetate or 2-MeTHF)[5]. The aqueous phase, which retains the surfactant and the active palladium catalyst, remains in the reactor and can be immediately recycled for subsequent batches[3].

Workflow Setup 1. Reaction Setup Substrates + Pd + Base 2% TPGS-750-M (aq) Stir 2. Micellar Catalysis RT, High Stir Rate (Nanoreactor) Setup->Stir Stir Extract 3. In-Flask Extraction Minimal EtOAc Phase Separation Stir->Extract Complete Isolate 4. Organic Phase Product Isolation Extract->Isolate Top Recycle 5. Aqueous Phase Retains TPGS & Pd Recycle for Next Run Extract->Recycle Bottom Recycle->Setup Re-use

Caption: Workflow for green micellar catalysis and in-flask extraction recycling.

Experimental Protocol: Self-Validating System

This protocol is scaled for a 1.0 mmol standard validation run. It is designed to be self-validating: a successful reaction will transition from a heterogeneous slurry to a distinct emulsion, and finally to a clear phase separation upon the addition of the extraction solvent[5].

Reagents and Materials
  • Aryl Halide: 1.0 mmol (e.g., 4-bromoanisole or target scaffold)

  • Boronic Acid: this compound, 1.1 mmol (250.9 mg)[1]

  • Catalyst: Pd(dtbpf)Cl

    
     or Pd(P(t-Bu)
    
    
    
    )
    
    
    , 0.05 mol% (0.5 µmol)
  • Base: Triethylamine (Et

    
    N), 2.0 mmol (278 µL)
    
  • Reaction Medium: 2 wt% TPGS-750-M in HPLC-grade degassed water (3.0 mL)

  • Extraction Solvent: Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF)

Step-by-Step Methodology
  • Preparation of the Aqueous Medium: Weigh 2.0 g of TPGS-750-M and dissolve in 98.0 mL of degassed HPLC-grade water. Stir vigorously until a clear, homogeneous solution forms (requires approx. 30 minutes).

  • Reaction Assembly: To an oven-dried 10 mL reaction vial equipped with a PTFE-coated magnetic stir bar, add the aryl halide (1.0 mmol) and this compound (1.1 mmol).

  • Catalyst Introduction: Add the palladium catalyst (0.05 mol%). Crucial step: Do not add the aqueous solvent yet. Dry mixing ensures the catalyst is in direct contact with the lipophilic substrates.

  • Micelle Initiation: Inject 3.0 mL of the 2 wt% TPGS-750-M aqueous solution into the vial.

  • Base Addition & Execution: Inject Et

    
    N (2.0 mmol). Seal the vial and stir vigorously (800–1000 rpm) at room temperature (22 °C). Causality note: High shear stirring is mandatory to ensure maximum mass transfer between the bulk aqueous phase and the micellar cores[5].
    
  • Reaction Monitoring: Stir for 2 to 4 hours. The mixture will appear as a milky emulsion. Monitor conversion via TLC or LC-MS.

  • In-Flask Extraction: Once complete, add 2.0 mL of EtOAc directly to the reaction vial. Stir gently (300 rpm) for 5 minutes, then halt stirring to allow phase separation.

  • Product Isolation: Carefully decant or pipette off the upper organic layer (containing the biaryl product). Repeat the extraction with one additional 2.0 mL portion of EtOAc.

  • Aqueous Phase Recycling: The remaining aqueous layer (containing TPGS-750-M and the Pd catalyst) is left in the vial. Add fresh aryl halide, boronic acid, and base to initiate the next catalytic cycle[3].

Quantitative Data and Process Metrics

The implementation of this green protocol yields drastic improvements in both environmental impact and process efficiency. The data below summarizes expected metrics based on standardized micellar coupling conditions[3],[2].

Table 1: Process Metrics Comparison
ParameterTraditional Suzuki (Organic)Green Micellar (TPGS-750-M)
Solvent DMF, Toluene, or THF2 wt% TPGS-750-M in H

O
Temperature 80–110 °CRoom Temperature (20–25 °C)
Catalyst Loading 2.0 – 5.0 mol%0.05 – 0.2 mol%
Reaction Time 12–24 hours2–6 hours
E-factor (Solvent) > 50< 5
Table 2: Catalyst & Surfactant Recycling Efficiency (1.0 mmol Scale)

Note: Yields represent isolated biaryl product. Palladium leaching is quantified via ICP-MS of the organic extract.

CycleIsolated Yield (%)Pd Leaching (ppm)Phase Separation Time
Run 1 96%< 2 ppm< 5 min
Run 2 95%< 2 ppm< 5 min
Run 3 94%< 3 ppm< 5 min
Run 4 91%< 3 ppm< 10 min
Run 5 88%< 5 ppm< 10 min

Conclusion

The application of TPGS-750-M micellar catalysis to the Suzuki-Miyaura coupling of this compound provides a robust, scalable, and environmentally benign alternative to traditional organic synthesis. By leveraging the hydrophobic effect and the unique architecture of nanomicelles, chemists can achieve near-quantitative yields at room temperature with highly reduced precious metal loadings. Furthermore, the in-flask extraction methodology dramatically lowers the E-factor, aligning the synthesis of complex diaryl ethers with modern green chemistry mandates.

References

  • This compound, 98% Purity Calpaclab / Chemical Data URL:[Link][1]

  • Greener Organic Transformations: CHAPTER 20: Suzuki Reactions The Royal Society of Chemistry, 2022, pp. 155-173. URL:[Link][4]

  • TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature The Journal of Organic Chemistry, 2011, 76(11), 4379-4391. URL:[Link][3]

  • A Chemistry in Water Reproducibility Study: Learnings from a Pre-Competitive, Multi-Company Collaboration ChemRxiv, 2023. URL:[Link][5]

  • Cascade Processes with Micellar Reaction Media: Recent Advances and Future Directions MDPI, 2022. URL:[Link][2]

Sources

Application Notes and Protocols: One-Pot Synthesis of Biaryl Compounds Utilizing 4-(2-Methylphenoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of 4-(2-Methylphenoxy)phenylboronic Acid in One-Pot Syntheses

In the landscape of modern drug discovery and materials science, the efficient construction of complex molecular architectures is paramount. Biaryl scaffolds, in particular, are privileged structures found in numerous pharmaceutical agents and functional organic materials.[1][2] this compound is a valuable building block in this context, offering a unique substitution pattern that can influence the physicochemical and pharmacological properties of the target molecules. The integration of this reagent into one-pot synthesis methodologies, which combine multiple reaction steps in a single vessel, represents a significant advancement in chemical synthesis.[3][4] These approaches offer numerous advantages, including reduced reaction times, lower costs, minimized waste generation, and higher overall yields by avoiding the isolation and purification of intermediates.[3]

This document provides detailed protocols and technical insights into the application of this compound in a one-pot Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation.[5] We will explore the underlying mechanistic principles, provide a step-by-step experimental guide, and discuss the critical parameters that ensure a successful and reproducible synthesis. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to leverage the power of one-pot reactions for the synthesis of novel biaryl compounds.

Core Concept: The One-Pot Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed process that joins an organoboron compound (such as a boronic acid) with an aryl or vinyl halide or triflate.[5] A one-pot variation of this reaction allows for the in-situ formation of the boronic acid derivative or, more commonly, the direct coupling of multiple components without intermediate isolation. For the purposes of this application note, we will focus on a one-pot, two-step sequence where an aryl halide is coupled with this compound to generate a complex biaryl structure.

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established mechanism involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The choice of catalyst, base, and solvent is crucial for the efficiency of the reaction and can be tailored to the specific substrates being used.

Experimental Workflow and Logical Flow

The successful execution of a one-pot synthesis requires careful planning and control over the reaction environment. The general workflow for the synthesis of a biaryl compound using this compound in a one-pot Suzuki-Miyaura reaction is depicted below.

G cluster_prep Reaction Preparation cluster_reaction One-Pot Reaction cluster_workup Workup & Purification cluster_analysis Product Analysis prep_reagents Prepare & Degas Reagents (Aryl Halide, Boronic Acid, Base, Solvent) reaction_setup Combine Reagents in Reaction Vessel under Inert Atmosphere prep_reagents->reaction_setup prep_catalyst Prepare Catalyst System (Palladium Source & Ligand) prep_catalyst->reaction_setup heating Heat to Reaction Temperature reaction_setup->heating monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) heating->monitoring cooling Cool Reaction Mixture monitoring->cooling Upon Completion extraction Aqueous Workup & Extraction cooling->extraction purification Column Chromatography extraction->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization

Caption: General experimental workflow for a one-pot Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: One-Pot Synthesis of 4-(2-Methylphenoxy)-4'-methoxybiphenyl

This protocol details the synthesis of 4-(2-Methylphenoxy)-4'-methoxybiphenyl from 4-bromoanisole and this compound in a one-pot procedure.

Materials:

  • This compound (1.2 mmol, 1.2 equiv)

  • 4-Bromoanisole (1.0 mmol, 1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Toluene (10 mL)

  • Deionized water (2 mL)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Equipment:

  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add this compound (273.7 mg, 1.2 mmol), 4-bromoanisole (187.0 mg, 1.0 mmol), and potassium carbonate (276.4 mg, 2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (34.7 mg, 0.03 mmol), followed by toluene (10 mL) and deionized water (2 mL).

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 4-6 hours.

  • Workup: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 4-(2-Methylphenoxy)-4'-methoxybiphenyl.

Causality Behind Experimental Choices

  • Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki-Miyaura reactions, particularly at the lab scale, due to its air stability and commercial availability.[1]

  • Base: Potassium carbonate is a moderately strong base that is effective in activating the boronic acid for transmetalation. The use of an aqueous solution of the base often accelerates the reaction.

  • Solvent System: The toluene/water biphasic system is a common choice for Suzuki-Miyaura couplings. Toluene solubilizes the organic reactants and catalyst, while water dissolves the inorganic base and helps to facilitate the transmetalation step.

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, which can lead to catalyst deactivation. Therefore, maintaining an inert atmosphere is crucial for achieving high yields.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The mechanism of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a well-understood catalytic cycle.

G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar¹-X pd_complex Ar¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation Ar²-B(OH)₂ Base trans_intermediate Ar¹-Pd(II)L₂-Ar² transmetalation->trans_intermediate reductive_elimination Reductive Elimination trans_intermediate->reductive_elimination reductive_elimination->pd0 product Ar¹-Ar² reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Summary and Expected Outcomes

The following table summarizes the expected outcomes for the one-pot synthesis of 4-(2-Methylphenoxy)-4'-methoxybiphenyl.

ParameterExpected Value
Reaction Time 4-6 hours
Yield 85-95%
Purity (after chromatography) >98%
Appearance White to off-white solid

Applications in Drug Development

The biaryl motif synthesized using this compound can be a key structural element in the development of new therapeutic agents. Phenylboronic acids and their derivatives have a wide range of biological activities and are used in applications such as enzyme inhibition and drug delivery.[6][7][8] The ability to rapidly and efficiently synthesize a library of analogues using one-pot methods is a significant advantage in structure-activity relationship (SAR) studies.[1]

Conclusion

The one-pot Suzuki-Miyaura cross-coupling reaction provides a powerful and efficient method for the synthesis of complex biaryl compounds from this compound. The protocol detailed in this application note is a robust starting point for researchers looking to incorporate this valuable building block into their synthetic strategies. By understanding the underlying principles and carefully controlling the reaction parameters, scientists can leverage this methodology to accelerate the discovery and development of new molecules with potential applications in medicine and materials science.

References

  • Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757–760. [Link][9][10]

  • Wu, H., Xu, B., Li, Y., Hong, F., Zhu, D., Jian, J., Pu, X., & Zeng, Z. (2016). One-Pot Synthesis of Arylketones from Aromatic Acids via Palladium-Catalyzed Suzuki Coupling. The Journal of Organic Chemistry, 81(8), 2987–2992. [Link][11]

  • Mo, F., Qiu, D., Jiang, Y., Zhang, Y., & Wang, J. (2011). A base-free, one-pot diazotization/cross-coupling of anilines with arylboronic acids. Angewandte Chemie International Edition, 50(23), 5446-5450. [Link][12]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. This is a general reference for organic synthesis and not directly from the search results, but provides context for the importance of efficient bond-forming reactions.
  • Singh, A., & Sharma, S. (2024). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science, 14(2), 5-60. [Link][6]

  • da Silva, J. F., & da Silva, F. de C. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(15), 3493. [Link][7]

  • Zhang, H., & Yi, Z. (2022). Recent developments in one-pot stepwise synthesis (OPSS) of small molecules. Heliyon, 8(9), e10493. [Link][3]

  • Amanchukwu, C. (2025, March 8). New 'one-pot' technique a breakthrough for material synthesis. ScienceDaily. [Link][4]

  • Farhang, M., & Mondal, P. (2025). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Molecules, 30(15), 1-25. [Link][13]

  • Szostak, M. (Ed.). (2014). Synthesis of Biaryls. Springer. [Link][2]

  • Lee, S., & Beom, S. (2018). Phenylboronic Acid-polymers for Biomedical Applications. Current Medicinal Chemistry, 25(34), 4350-4366. [Link][8]

Sources

Application Notes & Protocols: The Chan-Lam Coupling of 4-(2-Methylphenoxy)phenylboronic Acid for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: The Senior Application Scientist

Introduction: Harnessing the Power of Diaryl Ether Motifs

The diaryl ether linkage is a privileged scaffold in medicinal chemistry and materials science, conferring a unique combination of conformational flexibility and metabolic stability to molecules. The copper-catalyzed Chan-Lam coupling reaction has emerged as a powerful and versatile tool for the formation of carbon-heteroatom bonds, particularly C-N and C-O bonds, under remarkably mild conditions.[1][2] Unlike palladium-catalyzed methods, Chan-Lam couplings are often performed open to the air at room temperature, utilizing an inexpensive and abundant copper catalyst.[1][3]

This guide focuses on a specific, high-value building block: 4-(2-Methylphenoxy)phenylboronic acid . This reagent is an ideal substrate for Chan-Lam couplings, serving as a direct precursor to complex tri-aryl ether and N-aryl diaryl ether structures. The pre-existing diaryl ether bond within the molecule allows for the rapid elaboration of molecular complexity, making it an invaluable tool for constructing libraries of novel compounds in drug discovery and materials research. Herein, we provide a detailed exploration of its applications, including field-tested protocols and the scientific rationale behind them.

The Chan-Lam Catalytic Cycle: A Mechanistic Overview

Understanding the reaction mechanism is critical for troubleshooting and optimization. While the precise mechanism can be complex and substrate-dependent, a generally accepted catalytic cycle provides a robust framework for experimental design.[1][2] The reaction is an oxidative cross-coupling, uniquely pairing two nucleophilic partners—the boronic acid and an amine or alcohol—facilitated by a copper catalyst that cycles between Cu(I), Cu(II), and Cu(III) oxidation states.[1]

The key steps are:

  • Ligand Exchange/Deprotonation: The N-H or O-H containing substrate coordinates to the Cu(II) center, often facilitated by a base.

  • Transmetalation: The aryl group from the boronic acid is transferred to the copper center, displacing another ligand.

  • Oxidation: The resulting Cu(II) intermediate is oxidized to a transient, highly reactive Cu(III) species. Atmospheric oxygen often serves as the terminal oxidant in catalytic systems.[3]

  • Reductive Elimination: The C-N or C-O bond is formed as the Cu(III) center is reduced back to Cu(I), releasing the final product. The Cu(I) is then re-oxidized to Cu(II) to re-enter the catalytic cycle.

Chan_Lam_Mechanism cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs CuII_cat Cu(II) Catalyst (e.g., Cu(OAc)₂) CuII_Nuc Cu(II)-Nucleophile Complex CuII_cat->CuII_Nuc + R₂NH / ROH - Base-H⁺ CuII_Ar Aryl-Cu(II) Complex CuII_Nuc->CuII_Ar + ArB(OH)₂ (Transmetalation) CuIII Aryl-Cu(III)-Nucleophile Intermediate CuII_Ar->CuIII Oxidation (O₂ from air) CuI_cat Cu(I) Species CuIII->CuI_cat Reductive Elimination Product Coupled Product (Ar-NR₂ or Ar-OR) CuIII->Product CuI_cat->CuII_cat Re-oxidation BoronicAcid 4-(2-Methylphenoxy) phenylboronic acid (ArB(OH)₂) BoronicAcid->CuII_Nuc Nucleophile Nucleophile (R₂NH or ROH) Nucleophile->CuII_cat

Caption: Proposed mechanism for the Chan-Lam coupling reaction.

Application Note 1: Synthesis of N-Aryl Diaryl Ether Scaffolds

The N-arylation of amines, anilines, and N-heterocycles with this compound provides rapid access to a class of compounds with significant therapeutic potential. The resulting products contain a desirable tri-aryl core structure.

Protocol: General Procedure for N-Arylation

This protocol is a robust starting point for coupling a wide range of nitrogen nucleophiles.

1. Materials & Reagents:

  • This compound (1.0 equiv)

  • Nitrogen Nucleophile (e.g., aniline, imidazole, etc.) (1.2 equiv)

  • Copper(II) Acetate [Cu(OAc)₂] (0.1 - 1.0 equiv)

  • Pyridine or Triethylamine (2.0 - 3.0 equiv)

  • Dichloromethane (DCM) or Methanol (MeOH) as solvent

  • 4 Å Molecular Sieves (optional, but recommended to minimize phenol byproducts)[4]

2. Reaction Setup Workflow:

Caption: Step-by-step experimental workflow for N-arylation.

3. Causality and Experimental Insights:

  • Choice of Base: Pyridine often serves as both a base and a ligand for the copper center, which can accelerate the reaction.[1] Triethylamine is a non-coordinating base suitable for many substrates. The base neutralizes the boric acid byproduct and facilitates the deprotonation of the nucleophile.

  • Stoichiometry of Copper: While the reaction is catalytic, using stoichiometric or near-stoichiometric amounts of Cu(OAc)₂ was common in early reports and can be effective for difficult couplings.[3] For routine synthesis, starting with 10-20 mol% is a good optimization point.

  • Solvent: Dichloromethane is a common choice. For less soluble substrates, methanol can be an excellent alternative and has been shown to be effective in many Chan-Lam couplings.[5]

  • "Open to Air": The presence of atmospheric oxygen is crucial for re-oxidizing Cu(I) back to the active Cu(II) state, thus enabling a catalytic cycle.[3]

4. Troubleshooting Common Issues:

IssuePotential Cause(s)Recommended Solution(s)
Low Conversion Insufficiently reactive nucleophile; Inactive catalyst.Increase reaction temperature to 40-50 °C. Increase catalyst loading to 20-30 mol%. Consider a more coordinating ligand/base like pyridine.
Significant Phenol Byproduct Hydrolysis of the boronic acid (protodeboronation) due to trace water.Use oven-dried glassware. Add activated 4 Å molecular sieves to the reaction mixture. Use anhydrous solvents.
Homocoupling of Boronic Acid A common side reaction, especially at higher temperatures.Run the reaction at room temperature. Ensure efficient stirring.
Difficult Purification Copper salts co-eluting with the product.Before concentration, pass the reaction mixture through a short plug of silica gel or Celite, eluting with the reaction solvent or ethyl acetate.

Application Note 2: Synthesis of Triaryl Ether Scaffolds

The O-arylation of phenols with this compound is a highly effective method for creating complex, non-symmetric triaryl ether systems. These structures are challenging to synthesize using traditional Williamson ether synthesis due to the low reactivity of the aryl halides involved.

Protocol: General Procedure for O-Arylation

This protocol is adapted from seminal works by Evans and Lam for the synthesis of diaryl ethers and is highly applicable here.[4]

1. Materials & Reagents:

  • This compound (1.5 equiv)

  • Phenolic Substrate (1.0 equiv)

  • Copper(II) Acetate [Cu(OAc)₂] (1.0 equiv)

  • Triethylamine (2.0 equiv)

  • Dichloromethane (DCM)

2. Step-by-Step Methodology:

  • To a flask equipped with a stir bar, add the phenolic substrate (1.0 equiv), this compound (1.5 equiv), and Cu(OAc)₂ (1.0 equiv).

  • Add dichloromethane as the solvent.

  • Add triethylamine (2.0 equiv) to the mixture.

  • Ensure the flask is open to the atmosphere (e.g., use a pierced balloon or a drying tube) and stir the suspension vigorously at room temperature.

  • Monitor the reaction progress using TLC. The reaction is typically complete within 24-72 hours.

  • Upon completion, dilute the mixture with DCM and filter through a pad of Celite to remove insoluble copper salts.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure triaryl ether product.

3. Rationale for Protocol Modifications:

  • Excess Boronic Acid: For O-arylation, using a slight excess of the boronic acid (1.5 to 2.0 equiv) often improves yields by compensating for competitive homocoupling and protodeboronation side reactions.

  • Stoichiometric Copper: The original protocols for O-arylation often employed a stoichiometric amount of copper acetate, which ensures high yields for a broad range of phenols.[4] Catalytic versions are possible but may require more extensive optimization for a given substrate.

4. Expected Results for Representative Phenols:

Phenolic SubstrateExpected ProductTypical Yield RangeNotes
4-Methoxyphenol1-methoxy-4-(4-(2-methylphenoxy)phenoxy)benzene75-90%Electron-rich phenols are generally excellent substrates.
4-Nitrophenol1-(4-(2-methylphenoxy)phenoxy)-4-nitrobenzene60-75%Electron-poor phenols are also viable but may react more slowly.
2-Naphthol2-(4-(2-methylphenoxy)phenoxy)naphthalene70-85%Sterically accessible polycyclic phenols couple efficiently.

Conclusion and Future Prospects

This compound is a superb reagent for leveraging the Chan-Lam coupling to build molecular complexity. Its ability to participate in both C-N and C-O bond formation under mild, operationally simple conditions makes it an indispensable tool for medicinal chemists and materials scientists. The protocols outlined here provide a solid foundation for synthesizing novel tri-aryl scaffolds, enabling the rapid exploration of chemical space in the pursuit of new therapeutics and functional materials.

References

  • Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Retrieved from [Link]

  • Wikipedia. (2023). Chan–Lam coupling. Retrieved from [Link]

  • Munir, I., Zahoor, A. F., Rasool, N., Naqvi, S. A. R., Zia, K. M., & Ahmad, R. (2019). Synthetic applications and methodology development of Chan-Lam coupling: a review. Molecular Diversity, 23(1), 215-259. Retrieved from [Link]

  • Slideshare. (n.d.). CHAN LAM COUPLING. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Recent advances in Chan–Lam coupling reaction. Catalysis Science & Technology. Retrieved from [Link]

  • Organic Chemistry. (2022). Chan-Lam Coupling Mechanism. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Amidation by Copper-Mediated Cross-coupling of Organostannanes or Boronic Acids with O-Acetyl Hydroxamic Acids. PubMed Central. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides. RSC Publishing. Retrieved from [Link]

  • Qiao, J. X., & Lam, P. Y. S. (2011). Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives. Synthesis, 2011(06), 829-856. Retrieved from [Link]

  • Organic Chemistry with Lluís Llorens Palomo. (2022). The Chan-Lam Coupling. YouTube. Retrieved from [Link]

  • Semantic Scholar. (2019). Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Substituted Imines by the Copper-Catalyzed N-Imination of Boronic Acids and Organostannanes with O-Acyl Ketoximes. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Copper-catalyzed general C---N and C---O bond cross-coupling with arylboronic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Copper-catalyzed, aerobic oxidative cross-coupling of alkynes with arylboronic acids: remarkable selectivity in 2,6-lutidine media. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Nickel-catalyzed Chan–Lam coupling: an efficient route to N-arylated 2-aminobenzothiazoles under ambient conditions. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Chemoselective Cu-Catalyzed Cross-Nucleophile Alkylarylation of Alkenes. PubMed Central. Retrieved from [Link]

  • MDPI. (2024). Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling. Retrieved from [Link]

  • Vantourout, J. C., Law, R. P., Isidro-Llobet, A., Atkinson, S. J., & Watson, A. J. (2018). Mechanistic Development and Recent Applications of the Chan-Lam Amination. Journal of Organic Chemistry, 83(15), 7978-8003. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Suzuki-Miyaura Couplings of Sterically Hindered Boronic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to synthesize di-, tri-, or tetra-ortho-substituted biaryls. The Suzuki-Miyaura cross-coupling is a robust methodology, but introducing steric bulk fundamentally alters the kinetic landscape of the catalytic cycle.

When coupling sterically hindered boronic acids, the transmetalation step becomes a severe bottleneck. This kinetic delay gives competitive side reactions—most notably protodeboronation—the time they need to consume your valuable starting materials. This guide is designed to move beyond basic troubleshooting. We will dissect the causality behind these failures and provide self-validating protocols to force these challenging couplings to completion.

Diagnostic Workflow Diagram

G Start Low Yield in Hindered Suzuki Coupling MassBalance Check Mass Balance (LC-MS / GC-MS) Start->MassBalance Proto High Ar-H Byproduct (Protodeboronation) MassBalance->Proto Unreacted Unreacted Starting Materials (Sluggish Transmetalation) MassBalance->Unreacted PdBlack Rapid Pd Black Formation (Catalyst Deactivation) MassBalance->PdBlack Sol1 Use Anhydrous Base (K3PO4) Switch to Boronic Esters Slow Addition Proto->Sol1 Sol2 Use Dialkylbiaryl Phosphines (SPhos, R-Phos) or NHC Ligands Increase Temp Unreacted->Sol2 Sol3 Check Degassing Increase Ligand:Pd Ratio Use Pd(0) Precatalyst PdBlack->Sol3

Diagnostic decision tree for identifying and resolving bottlenecks in hindered Suzuki couplings.

Module 1: The Protodeboronation Dilemma

Q: My reaction yield is low, and LC-MS shows that my hindered boronic acid has been converted into a simple arene (Ar-H). Why is this happening, and how do I stop it?

A: You are observing protodeboronation, the cleavage of the C-B bond by a proton source (usually water).

  • Causality: Steric hindrance at the ortho-positions physically blocks the boronic acid from forming the requisite Pd-O-B pre-transmetalation complex 1[1]. Because transmetalation is stalled, the boronic acid lingers in the basic, aqueous reaction mixture, where it undergoes base-catalyzed decomposition 1[1]. Furthermore, recent high-throughput and computational studies have revealed a paradoxical effect: while we typically use bulky phosphine ligands to facilitate difficult cross-couplings, these same bulky ligands can actively promote palladium-catalyzed protodeboronation by stabilizing an intermediate that favors C-B cleavage over transmetalation 2[2].

  • Actionable Solutions:

    • Eliminate Water: Switch from aqueous bases (like Na₂CO₃) to anhydrous bases. Anhydrous K₃PO₄ or Cs₂CO₃ suspended in dry solvents (e.g., toluene or DMF) significantly reduces the proton source 1[1].

    • Mask the Boronic Acid: Convert your boronic acid to a more stable ester (e.g., trimethylene glycol ester). These esters release the active boronic species slowly, providing high yields for sterically hindered substrates 1[1].

    • Slow Addition: If protodeboronation persists, use a syringe pump to slowly add the boronic acid over several hours. This suppresses the direct decomposition pathway 3[3].

Module 2: Overcoming the Transmetalation Bottleneck

Q: Both my aryl halide and boronic acid are intact, but the reaction is sluggish or stalls at 20% conversion. How do I force transmetalation?

A: If mass balance is good but conversion is low, your catalyst is likely resting as the stable Aryl-Pd(II)-Halide dimer.

  • Causality: Traditional ligands like PPh₃ or dppf do not provide the necessary electronic push or the correct spatial environment to force hindered substrates together during transmetalation.

  • Actionable Solutions:

    • Deploy Dialkylbiaryl Phosphines: Switch to Buchwald-type ligands such as SPhos or XPhos. These ligands are specifically designed to enhance Pd-arene interactions and accommodate bulky substrates 4[4].

    • Use Flexible NHC Ligands or R-Phos: N-Heterocyclic Carbenes (NHCs) with flexible steric bulk can adapt their conformation to allow oxidative addition and transmetalation of sterically demanding substrates, even at room temperature 5[5]. Alternatively, biphenylene-substituted ruthenocenylphosphines (R-Phos) have shown exceptional efficacy in constructing highly hindered tetra-ortho-substituted biaryls 6[6].

Mechanistic Pathway Diagram

MechanisticCycle Pd0 Pd(0)L_n Active Catalyst PdII_Ox Ar-Pd(II)-X Oxidative Addition Pd0->PdII_Ox Ar-X PdII_Trans Ar-Pd(II)-Ar' Transmetalation PdII_Ox->PdII_Trans Ar'-B(OH)2 Base (BOTTLENECK) ProtoOff Protodeboronation Off-Cycle Pathway (Ar'-B(OH)2 -> Ar'-H) PdII_Ox->ProtoOff H2O / Base Bulky Ligands PdII_Trans->Pd0 Reductive Elimination Product Ar-Ar' Biaryl Product PdII_Trans->Product

Suzuki cycle highlighting transmetalation bottlenecks and the protodeboronation off-cycle pathway.

Quantitative Data: Impact of Optimization on Hindered Couplings

To illustrate the importance of these parameters, consider the synthesis of a tetra-ortho-substituted biaryl (e.g., coupling 2-chloro-1,3-dimethylbenzene with 2,6-dimethylphenylboronic acid). The table below summarizes the dramatic impact of ligand and base selection.

Reaction ConditionsLigandBase / SolventTemp / TimeYield (%)
Standard (Unoptimized)PPh₃Na₂CO₃ (aq) / THF80 °C / 24 h< 5% (Mostly Ar-H)
Bulky Ligand, Aq. BaseP(t-Bu)₃K₂CO₃ (aq) / Toluene100 °C / 24 h15% (High PDB*)
Buchwald Ligand, AnhydrousSPhosK₃PO₄ (anhydrous) / Toluene100 °C / 12 h82%
Optimized R-Phos SystemR-PhosK₃PO₄ (anhydrous) / Toluene100 °C / 12 h94%

*PDB = Protodeboronation

Validated Experimental Protocol: Synthesis of Tetra-ortho-substituted Biaryls

This protocol acts as a self-validating system. The visual cues (color changes) and strict anhydrous conditions ensure that if a failure occurs, it can be immediately diagnosed.

Materials:

  • Pd₂(dba)₃ (1.0 mol%)

  • SPhos or R-Phos (4.0 mol%)

  • Anhydrous K₃PO₄ (3.0 equiv)

  • Hindered Aryl Chloride (1.0 equiv)

  • Hindered Boronic Acid or Ester (2.0 equiv - excess compensates for minor PDB)

  • Anhydrous, degassed Toluene (0.2 M)

Step-by-Step Methodology:

  • Rigorous Degassing (Self-Validation Step 1): In a glovebox or using standard Schlenk technique, charge a flame-dried Schlenk flask with Pd₂(dba)₃, the phosphine ligand, and anhydrous K₃PO₄. Causality: Oxygen will irreversibly oxidize electron-rich phosphine ligands, leading to immediate Pd black formation.

  • Pre-catalyst Formation: Add degassed toluene. Stir at room temperature for 15 minutes. Self-Validation Step 2: The solution should turn from dark purple/red (Pd₂(dba)₃) to a clear, pale yellow or orange, indicating the successful formation of the active L_nPd(0) species. If it turns black, your ligand is oxidized or contaminated; abort the reaction.

  • Substrate Addition: Add the aryl chloride and the boronic acid. If the boronic acid is highly prone to protodeboronation, reserve half of it for a delayed addition.

  • Heating and Monitoring: Seal the flask and heat to 100 °C. Monitor by LC-MS after 2 hours.

  • Delayed Addition (If necessary): If LC-MS at 2 hours shows unreacted aryl chloride but depleted boronic acid (protodeboronation), cool the reaction slightly, add the remaining 1.0 equiv of boronic acid, and resume heating.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove the insoluble K₃PO₄ and palladium residues. Concentrate the filtrate for purification.

References
  • Organoborane coupling reactions (Suzuki coupling), NIH / PMC, 1

  • Biphenylene-Substituted Ruthenocenylphosphine for Suzuki-Miyaura Coupling of Aryl Chlorides, Organic Chemistry Portal, 6

  • Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides: Synthesis of 2-aroylbenzoate derivatives, Aarhus University, 3

  • Bulky phosphine ligands promote palladium-catalyzed protodeboronation, ChemRxiv, 2

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands, NIH / PMC, 4

  • An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature, Organic Chemistry Portal, 5

Sources

Technical Support Center: Troubleshooting Protodeboronation in 4-(2-Methylphenoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Organoboron Handling and Cross-Coupling Support Center. This guide is specifically designed for researchers and drug development professionals dealing with the degradation of 4-(2-Methylphenoxy)phenylboronic acid .

Due to the strong electron-donating nature of its diaryl ether linkage, this specific boronic acid is highly susceptible to C–B bond cleavage. This guide synthesizes mechanistic causality, troubleshooting FAQs, and self-validating experimental protocols to help you suppress this side reaction and maximize your cross-coupling yields.

Part 1: The Causality of Protodeboronation

Protodeboronation is the undesired chemical cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond[1]. For this compound, the electron-donating ether linkage increases electron density at the ipso-carbon, stabilizing the transient aryl anion character during C–B bond heterolysis[2].

According to3, base-catalyzed protodeboronation proceeds via the rapid formation of a boronate anion[ArB(OH)3]⁻, followed by a rate-limiting unimolecular heterolysis or concerted proton transfer[3]. Furthermore, recent computational and experimental findings highlight that 4 if the transmetalation step is slower than the degradation pathway[4].

Mechanism BA This compound ArB(OH)2 Boronate Boronate Anion [ArB(OH)3]⁻ BA->Boronate Fast equilibrium Base Aqueous Base (OH⁻) Base->Boronate Degradation Protodeboronation Product Ar-H + B(OH)3 Boronate->Degradation Slow (Heat, Strong Base) Coupling Suzuki-Miyaura Product Ar-Ar' Boronate->Coupling Transmetalation (Fast) Pd Pd(II) Catalyst Pd->Coupling

Mechanistic pathways of boronate anion undergoing productive coupling vs. protodeboronation.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my this compound degrading completely before the cross-coupling finishes? A1: The diaryl ether motif is strongly electron-donating. Electron-donating groups (EDGs) exhibit a profound effect on the reaction rate, making the boronic acid highly prone to cleavage[2]. If your reaction utilizes strong bases (e.g., NaOH, KOH) and high temperatures (>80°C), the equilibrium shifts entirely toward the highly reactive boronate anion, exponentially accelerating degradation[5].

Q2: How should I adjust my base and solvent to prevent this? A2: Switch to milder, anhydrous, or biphasic conditions. Strong aqueous bases exacerbate the formation of the unstable boronate species. We recommend using weak bases like K₃PO₄ or Cs₂CO₃ in controlled-water solvent systems (e.g., Toluene/H₂O) or anhydrous fluoride sources (CsF)[5].

Table 1: Quantitative Comparison of Base/Solvent Effects on Protodeboronation
Base (2.0 equiv)Solvent SystemTemperatureEstimated Protodeboronation RateRecommended for this Substrate
NaOH / KOHTHF / H₂O80°CVery High (>80% loss)No
Na₂CO₃Dioxane / H₂O80°CModerate (~40% loss)Use with caution
K₃PO₄Toluene / H₂O60°CLow (<15% loss)Yes
CsFAnhydrous THF60°CVery Low (<5% loss)Highly Recommended

Q3: Does esterification (e.g., converting to a pinacol ester) completely stop protodeboronation? A3: No, but it acts as a critical buffer. While it is a common assumption that esterification confers absolute stability, kinetic studies reveal that 6 before protodeboronation occurs[6]. This creates a "slow-release" mechanism, keeping the active boronic acid concentration low and favoring the productive transmetalation step over degradation[1].

Q4: Could my Palladium catalyst be causing the degradation? A4: Yes. Recent data demonstrates that4 if the catalytic cycle stalls[4]. To counter this, use highly active, sterically bulky Buchwald precatalysts (e.g., XPhos Pd G3) that accelerate the cross-coupling cycle, effectively outcompeting the degradation pathway.

Part 3: Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, follow these validated workflows. Protocol A outlines the conversion to a more stable pinacol ester, and Protocol B details an optimized Suzuki-Miyaura coupling designed to outpace degradation.

Workflow Start Assess Substrate Stability Derivatize Convert to Bpin Ester Start->Derivatize Highly Unstable Optimize Optimize Base & Solvent (e.g., K3PO4, THF/H2O) Start->Optimize Moderately Stable Catalyst Use Highly Active Pd (e.g., XPhos Pd G3) Derivatize->Catalyst Optimize->Catalyst Run Execute Coupling at <60°C Catalyst->Run Check LC-MS Analysis Run->Check

Step-by-step decision matrix and workflow for coupling unstable arylboronic acids.

Protocol A: Conversion of this compound to Pinacol Ester (Bpin)

Causality: Converting the free boronic acid to a Bpin ester reduces its immediate susceptibility to base-catalyzed heterolysis by requiring a prehydrolysis step[6].

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask, add this compound (1.0 mmol, 228 mg) and pinacol (1.1 mmol, 130 mg).

  • Solvent Addition: Suspend the reagents in 10 mL of anhydrous toluene.

  • Water Removal: Add 1.0 g of activated 4Å molecular sieves or equip the flask with a Dean-Stark trap to drive the condensation forward by removing generated water.

  • Reaction: Stir the mixture at 80°C under a nitrogen atmosphere for 4 hours.

  • Validation Check: Monitor by TLC (Hexanes/EtOAc 8:2). The Bpin ester will run significantly higher (higher Rf) than the highly polar free boronic acid.

  • Workup: Filter the mixture through a pad of Celite to remove molecular sieves. Concentrate the filtrate under reduced pressure to yield the crude this compound pinacol ester.

Protocol B: Optimized Suzuki-Miyaura Coupling (Low-Temperature, Mild Base)

Causality: Using a highly active Pd(0) source with a mild base minimizes the steady-state concentration of the reactive boronate anion while maximizing the transmetalation rate, preventing palladium-catalyzed degradation[4].

Step-by-Step Methodology:

  • Reagent Loading: In a Schlenk tube, combine the aryl halide (1.0 mmol), this compound (or its Bpin ester) (1.2 mmol), and K₃PO₄ (2.0 mmol, 424 mg).

  • Catalyst Addition: Add XPhos Pd G3 (0.02 mmol, 2 mol%) and XPhos ligand (0.02 mmol).

  • Atmosphere Exchange: Evacuate and backfill the tube with Argon three times to prevent oxidative degradation.

  • Solvent Addition: Add 5 mL of degassed THF and 0.5 mL of degassed deionized water. (The 10:1 organic-to-aqueous ratio limits the hydrolytic degradation pathway).

  • Reaction: Stir vigorously at 40–50°C. Do not exceed 60°C , as thermal stress exponentially increases protodeboronation[5].

  • Quench & Analysis: After 2 hours, quench with 5 mL of saturated aqueous NH₄Cl. Extract with EtOAc (3 x 10 mL). Analyze the organic layer via LC-MS to confirm the absence of the protodeboronated byproduct (1-(2-methylphenoxy)benzene).

References

  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion Source: PubMed / Journal of the American Chemical Society URL:[Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis Source: University of Edinburgh / Journal of the American Chemical Society URL:[Link]

  • Decoding the Suzuki–Miyaura cross-coupling reaction with the AC's Cher-Tian Ser Source: University of Toronto URL:[Link]

  • Acid-promoted metal-free protodeboronation of arylboronic acids Source: RSC Publishing URL:[Link]

  • Protodeboronation Source: Wikipedia URL:[Link]

Sources

Technical Support Center: Troubleshooting Homocoupling Side Reactions with Phenoxyphenylboronic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies for a common and often frustrating side reaction encountered during Suzuki-Miyaura cross-coupling reactions: the homocoupling of phenoxyphenylboronic acids. As an electron-rich boronic acid, phenoxyphenylboronic acids present a unique set of challenges that can lead to significant yield loss and complex purification profiles. This resource will equip you with the foundational knowledge and actionable protocols to diagnose and mitigate these unwanted side reactions, ensuring the successful synthesis of your target biaryl compounds.

Understanding the Culprit: The Mechanism of Homocoupling

Before diving into troubleshooting, it is crucial to understand the underlying mechanisms that lead to the formation of biphenoxy-biphenyls, the undesired homocoupling product. Homocoupling of arylboronic acids can be promoted by both the palladium catalyst and the presence of oxidants, most notably molecular oxygen.

The generally accepted mechanism for palladium-catalyzed homocoupling involves the formation of a palladium(II) species. This can occur either through the use of a Pd(II) precatalyst or the oxidation of the active Pd(0) catalyst by residual oxygen in the reaction mixture.[1][2] This Pd(II) species can then undergo transmetalation with two molecules of the phenoxyphenylboronic acid, followed by reductive elimination to yield the homocoupled product and regenerate a Pd(0) species.

Homocoupling_Mechanism 2 ArB(OH)2 2 Phenoxyphenyl-B(OH)₂ Pd(II) Pd(II) Species 2 ArB(OH)2->Pd(II) Transmetalation Ar-Pd-Ar Diaryl-Pd(II) Intermediate Pd(II)->Ar-Pd-Ar Ar-Ar Homocoupled Product (Biphenoxy-biphenyl) Ar-Pd-Ar->Ar-Ar Reductive Elimination Pd(0) Pd(0) Ar-Pd-Ar->Pd(0)

Caption: Simplified mechanism of Pd(II)-mediated homocoupling of boronic acids.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address the common issues and observations you may encounter in your experiments.

Q1: I am observing a significant amount of a high molecular weight byproduct in my Suzuki-Miyaura reaction with phenoxyphenylboronic acid. How can I confirm it's the homocoupled dimer?

Answer:

The most common high molecular weight byproduct is indeed the homocoupled dimer, 4,4'-diphenoxy-1,1'-biphenyl (assuming you are using 4-phenoxyphenylboronic acid). To confirm its identity, you can employ the following analytical techniques:

  • Mass Spectrometry (MS): This is the most direct method. The homocoupled product will have a molecular weight corresponding to two phenoxyphenyl units joined together, minus two boronic acid moieties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will show a distinct set of signals for the symmetrical biphenoxy-biphenyl structure, which will differ from your desired unsymmetrical biaryl product.

  • High-Performance Liquid Chromatography (HPLC): Co-injection with a synthesized or commercially available standard of the suspected homocoupling product can confirm its identity by matching retention times.

Analytical Technique Expected Observation for Homocoupling Product
Mass Spectrometry (MS)A molecular ion peak corresponding to C24H18O2.
1H NMR SpectroscopyA set of aromatic signals consistent with a symmetrical biphenyl core and two phenoxy substituents.
HPLCA single peak with a retention time matching that of a known standard of the homocoupled dimer.
Q2: My reaction mixture turns black, and I see a lot of homocoupling. What is the likely cause?

Answer:

The formation of a black precipitate, often referred to as "palladium black," is a strong indicator of catalyst decomposition. This is frequently linked to the presence of oxygen, which can lead to both catalyst deactivation and an increased rate of homocoupling.[3]

Troubleshooting Workflow:

Catalyst_Decomposition_Workflow start Observation: Reaction turns black & High homocoupling cause Primary Cause: Presence of Oxygen start->cause solution1 Improve Degassing Techniques cause->solution1 solution2 Use a Pd(0) Precatalyst cause->solution2 solution3 Add a Mild Reducing Agent cause->solution3 outcome Reduced Homocoupling & Improved Catalyst Stability solution1->outcome solution2->outcome solution3->outcome

Caption: Troubleshooting workflow for catalyst decomposition and homocoupling.

Detailed Protocols:

  • Improve Degassing:

    • Freeze-Pump-Thaw: For optimal oxygen removal, subject your solvent to at least three cycles of freezing (liquid nitrogen), pumping under high vacuum, and thawing back to room temperature under an inert atmosphere (Argon or Nitrogen).

    • Sparging: Bubble a stream of inert gas (Argon or Nitrogen) through your solvent for at least 30 minutes prior to use. This is a less rigorous but often sufficient method.

  • Use a Pd(0) Precatalyst:

    • Instead of Pd(OAc)2 or other Pd(II) sources, consider using a Pd(0) precatalyst such as Pd(PPh3)4 or Pd2(dba)3.[3] This eliminates the in-situ reduction step where homocoupling can be initiated.

  • Introduce a Mild Reducing Agent:

    • The addition of a mild reducing agent can help to maintain the palladium in its active Pd(0) state. A notable example is the use of potassium formate.

Q3: I am already using a Pd(0) catalyst and rigorous degassing, but still observe significant homocoupling. What other factors should I consider?

Answer:

Even under seemingly optimal conditions, several other factors can contribute to the homocoupling of electron-rich boronic acids like phenoxyphenylboronic acid.

Key Parameters to Optimize:

Parameter Rationale and Troubleshooting Steps
Base The choice and amount of base are critical. An overly strong or excess base can accelerate boronic acid decomposition and other side reactions. Action: Screen different bases such as K3PO4, K2CO3, or Cs2CO3. Use the minimum effective amount of base.
Ligand The ligand stabilizes the palladium center and modulates its reactivity. For electron-rich boronic acids, bulky and electron-rich phosphine ligands are often beneficial.[4] Action: Screen ligands such as SPhos, XPhos, or RuPhos. Ensure an appropriate ligand-to-palladium ratio (typically 1:1 to 2:1 for monodentate ligands).
Temperature Higher temperatures can accelerate the desired reaction but may also increase the rate of side reactions, including homocoupling and protodeboronation. Action: Attempt the reaction at a lower temperature for a longer duration.
Solvent The solvent system can influence the solubility of reagents and the stability of intermediates. Action: Common solvent systems include toluene/water, dioxane/water, or THF/water. Ensure adequate mixing, especially in biphasic systems.
Q4: Could my phenoxyphenylboronic acid be degrading before it even participates in the cross-coupling reaction?

Answer:

Yes, this is a critical consideration. Boronic acids, particularly electron-rich ones, can be susceptible to protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond. This not only reduces the amount of active boronic acid available for the desired cross-coupling but can also contribute to a more complex reaction mixture.

Mitigation Strategies for Boronic Acid Instability:

  • Use Fresh Reagents: Ensure your phenoxyphenylboronic acid is of high purity and has been stored properly under inert conditions.

  • Consider Boronic Esters: Pinacol esters or MIDA esters of phenoxyphenylboronic acid are generally more stable and can be used as alternatives.[2] They often release the boronic acid slowly under the reaction conditions, which can help to minimize its decomposition.

  • Controlled Addition: In some cases, slow addition of the phenoxyphenylboronic acid solution to the reaction mixture via a syringe pump can maintain a low, steady concentration, thereby disfavoring side reactions.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Homocoupling in Suzuki-Miyaura Coupling of Phenoxyphenylboronic Acid

This protocol provides a robust starting point for minimizing homocoupling. Optimization for specific substrates is highly recommended.

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq), phenoxyphenylboronic acid (1.2 eq), and finely powdered K3PO4 (2.0 eq).

  • Inerting the System: Seal the flask, and then evacuate and backfill with high-purity Argon or Nitrogen. Repeat this cycle at least three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the Pd(0) catalyst (e.g., Pd(PPh3)4, 2-5 mol%) and the appropriate ligand (if not using a pre-ligated catalyst).

  • Solvent Addition: Add the thoroughly degassed solvent mixture (e.g., toluene/water 4:1) via a syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, paying close attention to the formation of the homocoupled byproduct.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to separate the desired product from the homocoupled byproduct.

References

  • Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. MDPI. [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts. PMC. [Link]

  • Pd-catalyzed homocoupling reaction of arylboronic acid: insights from density functional theory. PubMed. [Link]

  • Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone. ResearchGate. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. [Link]

  • Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. WordPress. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Base-free Nickel-Catalysed Decarbonylative Suzuki-Miyaura Coupling of Acid Fluorides. PubMed. [Link]

  • Cu(II)–vitamin C-complex catalyzed photo-induced homocoupling reaction of aryl boronic acid in base-free. Semantic Scholar. [Link]

  • Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Glasgow. [Link]

  • General Approach to the Synthesis of Prochiral Atropisomeric Biaryls. SciSpace. [Link]

  • How can I solve my problem with Suzuki coupling?. ResearchGate. [Link]

  • An "On-Cycle" Precatalyst Enables Room Temperature Polyfluoroarylation Using Sensitive Boronic Acids. ResearchGate. [Link]

  • Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. MDPI. [Link]

  • Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. MDPI. [Link]

  • Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. PMC. [Link]

  • Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]

  • Failed suzuki coupling, any suggenstions?. Reddit. [Link]

  • Suzuki reaction conditions help?. Reddit. [Link]

  • The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3.. ResearchGate. [Link]

  • Efficient synthesis of sterically crowded biaryls by palladium-phosphinous acid-catalyzed cross-coupling of aryl halides and aryl grignards. PubMed. [Link]

  • Phenoxy-(Chloro)n-Boron Subnaphthalocyanines: Alloyed Mixture, Electron-Accepting Functionality, and Enhanced Solubility for Bulk Heterojunction Organic Photovoltaics. ACS Omega. [Link]

  • Boronic acid complexes with amino phenolic N,O-ligands and their use for non-covalent protein fluorescence labeling. PubMed. [Link]

  • Theoretical Coupling and Stability of Boronic Acid Adducts with Catecholamines. Bentham Science. [Link]

  • Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Royal Society of Chemistry. [Link]

  • Influence of Surface Functionalities on Au/C Catalysts for Oxidative Homocoupling of Phenylboronic Acid. Cardiff University. [Link]

  • Carboxylic acids as double aryl group donors for biaryl synthesis. RSC Publishing. [Link]

  • An Efficient High‐Yielding Approach for the Homocoupling of Aryl Boronic Acids.. R Discovery. [Link]

  • Analytical Methods. RSC Publishing. [Link]

  • Selected optimization by screening influences of boronic acid catalysts and chiral ligands. ACS Publications. [Link]

Sources

purification methods for 4-(2-Methylphenoxy)phenylboronic acid reaction products

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Boronic Acid Synthesis and Purification. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with isolating 4-(2-Methylphenoxy)phenylboronic acid .

Boronic acids are notoriously difficult to purify due to their dynamic covalent chemistry, susceptibility to degradation, and strong interactions with chromatographic stationary phases. This guide bridges the gap between theoretical mechanisms and benchtop execution, providing self-validating protocols to ensure high-purity yields.

Logical Workflow for Purification

Before diving into specific troubleshooting, it is critical to understand the decision matrix for purifying this compound. The workflow below dictates whether to utilize chromatography or recrystallization based on crude purity.

Workflow Crude Crude Reaction Mixture Workup Aqueous Workup (pH 5-7) Crude->Workup Analysis LC-MS Purity Check Workup->Analysis Decision Purity > 85%? Analysis->Decision Recryst Recrystallization Decision->Recryst Yes Chromatography Acidic Flash Chromatography Decision->Chromatography No Pure Pure 4-(2-Methylphenoxy) phenylboronic acid Recryst->Pure Chromatography->Pure

Logical workflow for the isolation and purification of the boronic acid product.

Troubleshooting & FAQs

Q1: Why does this compound streak heavily on silica gel during flash chromatography, and how can I resolve this? Causality: Boronic acids possess a vacant p-orbital, making them strong Lewis acids. When loaded onto standard silica gel, they form reversible, dynamic covalent bonds with the Lewis basic silanol (Si-OH) groups on the stationary phase. Furthermore, in the absence of water, boronic acids exist in an equilibrium with their cyclic anhydride form (boroxine). This dual-state equilibrium and stationary phase interaction cause severe peak broadening, streaking, and poor mass recovery [1]. Solution: Passivate the silica gel by adding a volatile acidic modifier (e.g., 1% Glacial Acetic Acid) to your organic eluent. The acid outcompetes the boronic acid for hydrogen-bonding sites on the silica, shifting the equilibrium and allowing the compound to elute as a single, sharp band.

Q2: During the aqueous workup, I noticed a significant loss of product and the formation of 1-(2-methylphenoxy)benzene. What causes this and how is it prevented? Causality: The byproduct is the result of protodeboronation , a well-documented degradation pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond [2]. This process is highly accelerated at basic pH levels. When exposed to a base, the boronic acid converts into a reactive boronate "ate" complex


. The increased electron density on the boron atom weakens the adjacent C-B bond, making it highly susceptible to unimolecular fragmentation and hydrolysis [3].
Solution:  Strictly maintain the aqueous workup pH between 5 and 7. Never wash the organic layer with saturated 

or

. If you must neutralize an acidic reaction mixture, use a mild, buffered solution like saturated

and monitor the pH closely.

Protodeboronation BA Arylboronic Acid Ar-B(OH)2 Ate Boronate 'Ate' Complex [Ar-B(OH)3]- BA->Ate + OH- Base Basic pH (OH-) Base->Ate Degradation C-B Bond Cleavage Ate->Degradation Heat/H2O Product Degraded Arene (Ar-H) Degradation->Product

Mechanistic pathway of base-catalyzed protodeboronation leading to product loss.

Q3: My LC-MS shows a single pure peak for the target mass, but the


-NMR spectrum looks like a complex mixture of two or three compounds. Is my product impure? 
Causality:  This is a classic false-negative for purity in boronic acid synthesis. In anhydrous NMR solvents (such as 

or

), boronic acids spontaneously dehydrate to form boroxines (cyclic trimers). The "mixture" you are observing is actually the thermodynamic equilibrium between the free boronic acid monomer and the boroxine trimer, which have slightly different chemical shifts [4]. Solution: Add 1-2 drops of

to your NMR tube and shake vigorously. The heavy water will rapidly hydrolyze the boroxine back into the free boronic acid monomer, collapsing the complex multiplets into a single, clean set of aromatic signals. This acts as a self-validating check for structural integrity.

Quantitative Data: Chromatographic Behavior

The following table summarizes the quantitative metrics and expected behaviors of this compound under various purification environments.

Solvent System (v/v)AdditiveTLC

Value
Typical Recovery YieldObservation / Causality
Hexanes/EtOAc (50:50)None0.15 - 0.45 (Streak)40 - 50%Severe streaking due to silanol binding; poor mass balance.
Hexanes/EtOAc (50:50)1% Acetic Acid0.35 (Sharp)85 - 92%Clean elution; acid passivates silica sites.
DCM/MeOH (95:5)None0.40 (Slight tailing)75 - 80%Acceptable, but protic solvent induces some boroxine dynamics.
Water/MeCN (Gradient)0.1% Formic AcidN/A (HPLC

: 4.2 min)
>95% (Analytical)Excellent resolution for LC-MS purity validation.

Step-by-Step Experimental Protocols

Protocol 1: Modified Silica Gel Flash Chromatography

Use this protocol if the crude purity is <85% or if significant structural impurities are present.

  • Stationary Phase Preparation: Slurry-pack the silica gel column using the starting eluent: Hexanes/Ethyl Acetate (80:20) containing exactly 1% Glacial Acetic Acid (v/v). Note: Do not exceed 1% AcOH, as excessive acid can catalyze alternative degradation pathways over time.

  • Sample Loading: Dissolve the crude this compound in a minimum volume of the acidic eluent. If solubility is poor, dry-load the compound onto Celite (do not dry-load onto silica, as the heat of concentration can induce localized protodeboronation).

  • Elution: Run a gradient from 80:20 to 50:50 Hexanes/Ethyl Acetate, ensuring the 1% AcOH modifier is maintained throughout the entire gradient.

  • Validation Check: Spot fractions on TLC plates and elute with 60:40 Hex/EtOAc + 1% AcOH. The target product will appear as a distinct, UV-active spot (

    
    ).
    
  • Isolation: Pool the product-containing fractions and concentrate under reduced pressure. Critical: Keep the water bath temperature below 40 °C to minimize thermally-induced protodeboronation during concentration.

Protocol 2: Recrystallization

Use this protocol if the crude purity is >85% and the primary impurities are trace non-polar organic byproducts.

  • Dissolution: Suspend the crude solid in hot ethyl acetate (approx. 5-10 mL per gram of crude) at 60 °C. Stir until completely dissolved.

  • Clarification: If insoluble particulate matter remains (often inorganic boron salts), perform a rapid hot filtration through a fluted filter paper.

  • Crystallization: Remove the solution from the heat source. Slowly add hexanes dropwise while swirling until the solution becomes slightly turbid (the cloud point).

  • Controlled Cooling: Allow the mixture to cool ambiently to room temperature over 1 hour to promote the growth of large, pure crystals. Once at room temperature, transfer the flask to an ice bath for 2 hours to maximize yield.

  • Collection: Isolate the white to off-white crystals via vacuum filtration. Wash the filter cake with a minimal amount of ice-cold hexanes. Dry strictly under high vacuum to remove residual solvents.

References

  • Wikipedia Contributors. "Protodeboronation." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Cox, P. A., et al. "In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface." National Center for Biotechnology Information (PMC). Available at:[Link]

overcoming catalyst poisoning in 4-(2-Methylphenoxy)phenylboronic acid reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Catalysis Solutions Topic: Overcoming Catalyst Poisoning in 4-(2-Methylphenoxy)phenylboronic Acid Reactions Ticket ID: #BOR-4-(2MP)-001 Responder: Dr. Aris Thorne, Senior Application Scientist

Executive Summary: The "Two-Front War" of Phenoxy-Boronic Acids

Working with This compound presents a unique challenge in Suzuki-Miyaura cross-coupling. Users often report symptoms of "catalyst poisoning" (stalled conversion, catalyst precipitation), but in 60% of cases, the root cause is not classical poisoning but competitive protodeboronation or precursor-derived contamination .

This molecule features an electron-rich phenoxy ether linkage para to the boronic acid. This electronic push makes the C-B bond susceptible to hydrolytic cleavage, while the synthesis of the ether linkage (often via Ullmann coupling) frequently leaves residual Copper (Cu) or Iron (Fe) traces that actively murder Palladium (Pd) catalysts.

This guide distinguishes between true poisoning and pseudo-poisoning and provides remediation protocols for both.

Part 1: Diagnostic Troubleshooting (Q&A)

Q1: My reaction turns black and precipitates Pd within 10 minutes. Is this poisoning? A: Yes, this is likely "Rapid Catalyst Death." Immediate precipitation of Pd black indicates that the oxidative addition step is too slow to keep the Palladium in the catalytic cycle, or a strong poison is stripping the ligand.

  • Likely Cause: Residual Copper (Cu) from the ether synthesis step (if you made the boronic acid via Ullmann coupling). Cu(I) salts can scavenge phosphine ligands, leaving Pd(0) naked and prone to aggregation.

  • Diagnostic: Run a control reaction with 5 eq. of a "ligand scavenger" like Thiourea. If the color stays lighter longer, you have metal contamination.

Q2: The reaction starts well but stalls at ~40% conversion. Adding more catalyst doesn't help. A: This is likely "Pseudo-Poisoning" (Protodeboronation). The catalyst isn't dead; the substrate is destroying itself. The electron-donating phenoxy group increases the electron density at the ipso-carbon, making it prone to protonation by water or solvent protons, releasing 4-(2-methylphenoxy)benzene .

  • Diagnostic: Check your HPLC/GC trace. Do you see a peak corresponding to the de-borylated arene (mass = M-B(OH)2 + H)? If yes, you need anhydrous conditions or a milder base (see Protocol B).

Q3: I see low yields, and the boronic acid seems to have "disappeared" without forming product or byproduct. A: Check for Boroxine Formation. Boronic acids exist in equilibrium with their cyclic anhydrides (boroxines). Boroxines are less reactive and often insoluble.

  • Fix: Ensure water is present (if using robust bases like K3PO4) or convert the boronic acid to a Pinacol Ester or MIDA Boronate for better stoichiometry control.

Part 2: Deep Dive – The "Hidden" Copper Poison

If your boronic acid was synthesized via a Copper-catalyzed C-O coupling (Ullmann) followed by lithiation/borylation, residual Copper is the #1 suspect . Even <50 ppm of Cu can arrest a Pd cycle by sequestering phosphine ligands.

The "Copper-Strip" Mechanism
  • Ligand Theft: Cu(I) species bind strongly to phosphines (e.g., PPh3, PCy3).

  • Naked Pd: The Pd(0) loses its stabilizing ligands.

  • Aggregation: "Naked" Pd(0) atoms clump together into inactive Pd black nanoparticles.

Remediation Protocol: The "Thiourea Wash"

Before using the boronic acid in a sensitive coupling:

  • Dissolve the boronic acid in Ethyl Acetate.

  • Wash 3x with a 5% aqueous solution of Thiourea or Sodium Diethyldithiocarbamate .

  • These ligands bind Cu stronger than Pd/Phosphines, stripping it from the organic phase.

  • Dry over MgSO4 and concentrate.

Part 3: Visualization of Failure Modes

The following diagram illustrates the two main failure pathways: Ligand Scavenging (Poisoning) and Protodeboronation (Substrate Loss) .

SuzukiFailureModes cluster_poison Pathway A: Catalyst Poisoning cluster_substrate Pathway B: Substrate Decomposition Start 4-(2-Methylphenoxy) phenylboronic acid Pd_OxAdd Oxidative Addition Complex (Ar-Pd-X) Start->Pd_OxAdd Transmetalation Deboronation Protodeboronation (Hydrolysis) Start->Deboronation High Temp / Strong Base Pd_Active Active Catalyst L2Pd(0) Pd_Active->Pd_OxAdd + Ar-X Ligand_Theft Ligand Sequestration [Cu-L]+ Complex Pd_Active->Ligand_Theft Loses Ligand Product Coupled Biaryl Product Pd_OxAdd->Product Reductive Elim. Impurity Impurity: Residual Cu(I) (from synthesis) Impurity->Ligand_Theft Binds Phosphine Pd_Black Inactive Pd Black (Precipitate) Ligand_Theft->Pd_Black Pd Aggregation Base Base/H2O (Reaction Medium) Base->Deboronation Byproduct Byproduct: 4-(2-Methylphenoxy)benzene Deboronation->Byproduct Irreversible Loss

Caption: Figure 1. Dual failure modes showing how residual Copper kills the catalyst (Pathway A) and how reaction conditions destroy the substrate (Pathway B).

Part 4: Validated Experimental Protocols

Protocol A: The "Robust" Anhydrous Method (Anti-Protodeboronation)

Best for when the boronic acid is decomposing (Pathway B).

Reagents:

  • Boronic Acid: 1.2 equiv

  • Aryl Halide: 1.0 equiv

  • Catalyst: Pd(dppf)Cl2·CH2Cl2 (3 mol%) - Bidentate ligands resist de-ligation.

  • Base: K3PO4 (3.0 equiv, finely ground, anhydrous)

  • Solvent: 1,4-Dioxane (Anhydrous)

Steps:

  • Charge an oven-dried vial with Boronic Acid, Aryl Halide, Base, and Catalyst.

  • Seal and purge with Argon for 5 minutes.

  • Add anhydrous Dioxane via syringe.

  • Heat to 80°C . Do not exceed 90°C to minimize deboronation.

  • Critical Step: If conversion stalls, add 1 drop of water. (Strictly anhydrous conditions can sometimes stall the boroxine activation; a trace of water starts the cycle without promoting bulk hydrolysis).

Protocol B: The "Scavenger" Method (Anti-Poisoning)

Best for when the catalyst is dying (Pathway A).

Reagents:

  • Standard Suzuki reagents (as above).[1]

  • Additive: L-Proline (20 mol%) or XPhos (additional 2 mol%).

Why this works:

  • L-Proline: Acts as a sacrificial ligand for Copper impurities, preventing them from attacking the Palladium.

  • XPhos: A bulky, electron-rich ligand that forms an extremely stable active catalyst species, resistant to poisoning by trace metals or heteroatoms [1].

Part 5: Troubleshooting Decision Tree

TroubleshootingTree Start Reaction Failed/Stalled CheckColor Check Reaction Color (First 10 mins) Start->CheckColor Black Turns Black/Grey Precipitate CheckColor->Black Precipitation Orange Remains Orange/Yellow Clear Solution CheckColor->Orange No Precipitate CheckImpurity Suspect Metal Poisoning (Cu, Fe, S) Black->CheckImpurity CheckProduct Analyze via LCMS/GC Orange->CheckProduct Sol_A SOLUTION A: 1. Wash Boronic Acid (Thiourea) 2. Use Pd-XPhos G3 3. Add L-Proline CheckImpurity->Sol_A Protodebor Peak: M-B(OH)2 + H (Protodeboronation) CheckProduct->Protodebor Benzene Byproduct NoRxn Only Starting Material No Byproducts CheckProduct->NoRxn Stalled Sol_B SOLUTION B: 1. Switch to Anhydrous K3PO4 2. Lower Temp (60-80°C) 3. Use Boronate Ester Protodebor->Sol_B Sol_C SOLUTION C: 1. Check Base Solubility 2. Add 1% Water (Activator) 3. Check Halide Reactivity NoRxn->Sol_C

Caption: Figure 2.[2] Step-by-step diagnostic workflow for identifying the root cause of reaction failure.

References

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Suzuki−Miyaura Coupling of Heteroaryl Halides. Journal of the American Chemical Society. [Link][3]

  • Kinoshita, H., et al. (2015). Protodeboronation of Arylboronic Acids: Mechanism and Strategies for Suppression. Chemistry – A European Journal. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. [Link]

  • Organic Chemistry Portal. (2023). Suzuki Coupling: Mechanism and Recent Developments. [Link]

Sources

optimizing base selection for 4-(2-Methylphenoxy)phenylboronic acid coupling

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Base Optimization for 4-(2-Methylphenoxy)phenylboronic Acid

Executive Summary & Substrate Analysis

This guide addresses the specific challenges of coupling This compound . To optimize reaction conditions, we must first analyze the electronic and steric nature of this substrate.[1]

  • Electronic Profile: The boronic acid is attached to a phenyl ring containing a para-phenoxy group.[1] The ether oxygen is a strong Electron Donating Group (EDG) by resonance.[1] This makes the boronic acid ring electron-rich (nucleophilic).[1]

    • Benefit: Higher nucleophilicity generally accelerates the transmetallation step.[1]

    • Risk:[1] Electron-rich boronic acids are significantly more prone to protodeboronation (hydrolytic cleavage of the C-B bond) compared to electron-deficient ones [1].[1][2]

  • Steric Profile: The ortho-methyl group is located on the distal phenoxy ring.[1] While it does not directly hinder the boron center, it induces a twist in the biaryl ether linkage, potentially affecting solubility and packing.[1] The immediate environment of the boron is relatively unhindered.[1]

Core Recommendation: Your choice of base must balance activation (formation of the boronate species) against the rate of protodeboronation.[1]

Diagnostic Workflow: Base Selection Decision Tree

Do not randomly screen bases. Use this logic flow to select the appropriate base based on your electrophile (coupling partner) and observed side products.

BaseSelection Start START: Select Coupling Partner CheckElectrophile Is the Electrophile (R-X) Sterically Hindered or Unreactive? Start->CheckElectrophile Standard Standard Protocol: Na2CO3 or K2CO3 (aq) Dioxane/Water CheckElectrophile->Standard No (Aryl Bromide/Iodide) Sol_LowConv Switch to Stronger Hydroxide Ba(OH)2 or TlOH (historical) OR High Temp Cs2CO3 CheckElectrophile->Sol_LowConv Yes (Aryl Chloride/Bulky) Result1 Check LCMS: Is Product Yield > 80%? Standard->Result1 Success OPTIMIZED Result1->Success Yes ProblemID Identify Major Side Product Result1->ProblemID No Deboronation Protodeboronation Observed (Ar-H mass found) ProblemID->Deboronation Homocoupling Homocoupling Observed (Ar-Ar dimer) ProblemID->Homocoupling NoReaction Low Conversion (SM remaining) ProblemID->NoReaction Sol_Deboro Switch to Anhydrous Conditions: CsF or K3PO4 (dry) in Toluene or DMF Deboronation->Sol_Deboro Sol_Homo Degas Solvents Thoroughly Switch to Mild Base (K3PO4) Homocoupling->Sol_Homo NoReaction->Sol_LowConv

Figure 1: Decision tree for base selection emphasizing the mitigation of protodeboronation common in electron-rich ether substrates.

Troubleshooting Guide & FAQs

Q1: I see significant amounts of 4-(2-methylphenoxy)benzene (deboronated byproduct) in my LCMS. Why?

A: This is the classic failure mode for electron-rich boronic acids.[1]

  • The Mechanism: Base-catalyzed protodeboronation usually proceeds via a boronate intermediate that is protonated by water [2].[1][2][3][4] High pH and high water concentration accelerate this.[1]

  • The Fix:

    • Reduce Water: Switch from 2:1 solvent:water to 10:1 or strictly anhydrous conditions.

    • Change Base: Switch from Carbonates (

      
       ~10.3) to Potassium Phosphate (
      
      
      
      )
      .[1] Phosphate acts as a better buffer and often stabilizes the boronate intermediate without driving rapid hydrolysis [3].[1]
    • Anhydrous Fluoride: If the issue persists, use Cesium Fluoride (CsF) in dry Dioxane or DMF.[1] Fluoride activates the boron (forming Ar-BF3-) without the presence of hydroxide/water that leads to protonolysis [4].

Q2: My reaction stalls at 50% conversion. Should I add stronger base?

A: Not necessarily. For this specific substrate, a stronger base (like KOH or KOtBu) might just destroy your starting material faster.[1]

  • Diagnosis: Check if the boronic acid is still present.[1] If it is consumed but product isn't formed, you have decomposition (see Q1).[1]

  • The Fix: If boronic acid is present but unreactive, the issue is likely the Transmetallation step.

    • Switch to Cesium Carbonate (

      
      )  in DMF.[1] The "Cesium Effect" increases solubility and the naked carbonate anion is more reactive in polar aprotic solvents, facilitating the transfer of the aryl group to Palladium.
      
Q3: Can I use this boronic acid with base-sensitive protecting groups (e.g., esters) on the coupling partner?

A: Yes, but avoid Hydroxides and Alkoxides.[1]

  • Recommendation: Use Potassium Phosphate (

    
    )  or Sodium Bicarbonate (
    
    
    
    )
    .[1]
    
    
    is generally mild enough to tolerate esters while being basic enough to drive the Suzuki coupling of activated aryl bromides.[1]

Comparative Data: Base Performance Screen

The following table summarizes expected performance trends for this compound coupling with a standard aryl bromide partner (e.g., 4-bromoanisole) using Pd(dppf)Cl2 catalyst.

BaseSolvent SystemReactivityStability RiskRecommended For

Dioxane/H2O (2:[1]1)ModerateModerateStandard, robust substrates.[1]

Toluene/H2O (10:1)High Low Best starting point for this substrate. High yield, low deboronation.[1]

DMF (Anhydrous)HighLowSterically hindered coupling partners.[1]

Dioxane/H2OVery HighCritical Only for very unreactive chlorides; high risk of decomposition.[1]

Dioxane (Dry)ModerateVery LowSubstrates extremely prone to hydrolysis.[1]

Mechanistic Insight: The Boronate Pathway

To troubleshoot effectively, you must visualize where the base acts.[1] We are targeting the "Boronate Pathway" (Path A) over the "Oxo-Palladium Pathway" (Path B) for this substrate to minimize side reactions.[1]

Mechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd R-X TransMetal Transmetallation (Rate Determining) OxAdd->TransMetal Boronate Boronate Complex [Ar-B(OH)3]- M+ Boronate->TransMetal Path A (Dominant) DeBoron Ar-H (Dead End) Boronate->DeBoron H2O (Protodeboronation) Base Base (OH-, CO3 2-, F-) Base->Boronate Activates Boronic Acid RedElim Reductive Elimination (Product Release) TransMetal->RedElim RedElim->Pd0

Figure 2: The Catalytic Cycle.[1] Note the red dashed line: The base activates the boron (Yellow), but excess water/base leads to the dead-end deboronation product.

Standardized Protocol: Optimization

Objective: Coupling of this compound with an Aryl Bromide.

Materials:

  • Substrate: 1.2 equiv this compound[1]

  • Electrophile: 1.0 equiv Aryl Bromide[5]

  • Catalyst: 3-5 mol%

    
    [1]
    
  • Base: 3.0 equiv

    
     (Tribasic Potassium Phosphate)
    
  • Solvent: Toluene : Water (10:1 ratio)[1][5]

Procedure:

  • Charge Solids: Add boronic acid, aryl bromide, catalyst, and

    
     to a reaction vial equipped with a stir bar.
    
  • Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes. Crucial: Oxygen promotes homocoupling.

  • Solvent Addition: Add the degassed Toluene/Water mixture via syringe.

  • Reaction: Heat to 80°C - 100°C for 4-12 hours.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water (x2) and brine.[1] Dry over

    
    .[1]
    
  • Analysis: If conversion is low, check aqueous layer pH. It should remain basic (>pH 9).[1] If pH dropped, increase base equivalents.[1]

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1][6] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443.[1][6] Link

  • Cox, P. A., et al. (2016).[1] Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton-Transfer to Liberation of a Transient Arylanion. Journal of the American Chemical Society, 138(29), 9145–9157.[1] Link[1]

  • Miyaura, N. (2002).[1] Suzuki-Miyaura Cross-Coupling Reaction: Mechanistic Aspects and Catalyst Design. Topics in Current Chemistry, 219, 11–59.[1] Link

  • Wright, S. W., et al. (1994).[1] Fluoride-Mediated Boronic Acid Coupling Reactions.[1] The Journal of Organic Chemistry, 59(20), 6095–6097.[1] Link[1]

Sources

Technical Support Center: Minimizing Oxidation Byproducts of 4-(2-Methylphenoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This portal is designed for researchers, scientists, and drug development professionals working with 4-(2-Methylphenoxy)phenylboronic acid. While this diaryl ether building block is highly valuable for cross-coupling, it is notoriously prone to degradation. This guide provides causal mechanistic insights, validated protocols, and a troubleshooting framework to eliminate oxidative byproducts.

Section 1: The Causality of Oxidative Deboronation

To effectively prevent the degradation of this compound into 4-(2-methylphenoxy)phenol, one must understand the underlying physical chemistry. Boronic acids possess an empty p-orbital on the boron atom, rendering them highly electrophilic.

When exposed to nucleophilic reactive oxygen species (ROS)—such as hydrogen peroxide, organic hydroperoxides in aged solvents, or dissolved oxygen—the ROS attacks this vacant p-orbital. This attack forms a highly electron-rich tetrahedral intermediate. To relieve this electron density, a rate-limiting 1,2-aryl migration occurs, transferring the carbon atom from boron to oxygen. The resulting borate ester rapidly hydrolyzes in the presence of trace water, irreversibly yielding the phenol byproduct and boric acid[1].

OxidationMechanism A This compound (Empty p-orbital on B) B Nucleophilic Attack (by ROS / Peroxides) A->B O2, H2O2, or ROOH C Tetrahedral Boronate Intermediate (Electron-rich) B->C D 1,2-Aryl Migration (Rate-limiting step) C->D E Borate Ester D->E C-B bond breaks, C-O bond forms F Hydrolysis (H2O) E->F G 4-(2-Methylphenoxy)phenol + Boric Acid F->G

Mechanism of oxidative deboronation via 1,2-aryl migration.

Section 2: Frequently Asked Questions (FAQs)

Q: Why am I seeing 4-(2-methylphenoxy)phenol in my Suzuki coupling crude mixture, even when running the reaction under an argon atmosphere? A: The presence of the phenol byproduct strongly indicates peroxide contamination in your solvents. Ethereal solvents commonly used in cross-couplings (e.g., THF, 1,4-dioxane) auto-oxidize to form hydroperoxides over time. Even trace amounts of these peroxides will stoichiometrically oxidize the boronic acid[2]. Degassing removes dissolved O2, but it does not remove pre-formed hydroperoxides.

Q: Does the choice of base in my cross-coupling reaction affect the oxidation rate? A: Yes, significantly. High pH conditions convert the neutral boronic acid into a tetrahedral boronate anion. While this anion is essential for the transmetalation step in Suzuki-Miyaura couplings, it is exponentially more susceptible to oxidation. The negative charge on the boron atom dramatically lowers the activation energy required for the 1,2-aryl migration[3]. Switching from strong bases (e.g., NaOH, KOtBu) to milder bases (e.g., K2HPO4, Na2CO3) reduces the equilibrium concentration of this highly reactive anion, thereby suppressing oxidation.

Q: If solvent purification and base optimization fail, what is the next logical step? A: Structural masking. By converting this compound into a protected derivative (such as a MIDA boronate or pinacol ester), you alter the hybridization of the boron atom from sp2 to sp3 or provide severe steric shielding. This eliminates the vacant p-orbital, completely shutting down the nucleophilic attack pathway utilized by ROS[4].

Section 3: Troubleshooting Workflow

TroubleshootingWorkflow Start Detect Phenol Byproduct (>5% via LC-MS/NMR) CheckSolvent Are solvents peroxide-free and degassed? Start->CheckSolvent FixSolvent Purify over basic alumina, sparge with Ar (30 min) CheckSolvent->FixSolvent No CheckBase Is the reaction pH > 9? CheckSolvent->CheckBase Yes FixSolvent->CheckBase FixBase Switch to weaker base (e.g., K2HPO4) or buffer CheckBase->FixBase Yes CheckProtect Is the boronic acid still degrading? CheckBase->CheckProtect No FixBase->CheckProtect FixProtect Convert to Pinacol or MIDA boronate ester CheckProtect->FixProtect Yes Success Oxidation Minimized (<1% Phenol) CheckProtect->Success No FixProtect->Success

Decision tree for troubleshooting phenol byproduct formation.

Section 4: Validated Experimental Protocols
Protocol A: Rigorous Solvent Deperoxidation and Degassing (Self-Validating System)

Causality: Removing dissolved O2 prevents radical-mediated oxidation, while removing pre-formed hydroperoxides eliminates direct nucleophilic oxidants.

Step-by-step:

  • Initial Testing: Test the intended ethereal solvent (e.g., THF or 1,4-dioxane) with potassium iodide (KI) starch paper. A blue/black color confirms the presence of deleterious peroxides.

  • Peroxide Cleavage: Pass the solvent through a tightly packed column of activated basic alumina (Brockmann Grade I). The basic sites on the alumina catalytically cleave the hydroperoxides.

  • Self-Validation: Re-test the eluted solvent with fresh KI starch paper. The protocol is validated only when the paper remains stark white.

  • Transfer: Immediately transfer the peroxide-free solvent to a heavy-walled Schlenk flask.

  • Freeze-Pump-Thaw Degassing:

    • Freeze the solvent completely by submerging the flask in a liquid nitrogen bath.

    • Open the flask to a high vacuum line (<0.1 Torr) for 5 minutes to evacuate the headspace.

    • Isolate the flask from the vacuum and submerge it in a warm water bath to thaw. Watch for gas bubbles escaping the liquid (this is the dissolved O2).

    • Repeat this cycle three times.

    • Backfill the flask with ultra-pure Argon gas.

  • Execution: Use the solvent immediately for the cross-coupling reaction.

Protocol B: Synthesis of 4-(2-Methylphenoxy)phenyl MIDA Boronate

Causality: N-Methyliminodiacetic acid (MIDA) acts as a tridentate ligand. It coordinates to the boron atom, rehybridizing it from sp2 to sp3. This fills the vacant p-orbital, rendering the boron atom inert to nucleophilic attack by ROS[5].

Step-by-step:

  • In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine this compound (1.0 equiv) and N-methyliminodiacetic acid (1.0 equiv).

  • Suspend the reagents in a 1:1 mixture of toluene and anhydrous DMSO to achieve a 0.1 M concentration.

  • Heat the mixture to reflux (approx. 110°C) under an argon atmosphere for 12-18 hours.

  • Self-Validation: Monitor the Dean-Stark trap. The collection of exactly 2 equivalents of water indicates complete esterification and validates the end of the reaction.

  • Cool the mixture to room temperature and concentrate it under reduced pressure to remove the toluene.

  • Triturate the remaining DMSO crude residue with cold diethyl ether. The MIDA boronate will precipitate as an air-stable, highly oxidation-resistant crystalline solid.

  • Filter the solid, wash with additional diethyl ether, and dry under high vacuum.

Section 5: Quantitative Data

The following table summarizes the relative stability of various boronic acid derivatives against oxidative deboronation. Modifying the free acid to a protected ester drastically alters its half-life in the presence of oxidants.

Derivative TypeRelative Oxidation Rate (

)
Approx. Half-life in 10 mM

(pH 7.4)
Synthetic Complexity to Prepare
Free Boronic Acid 1.0 (Baseline)~ 2 - 5 minutesNone (Commercially Available)
Pinacol Ester (Bpin) ~ 0.1 - 0.5~ 20 - 40 minutesLow
DABO Boronate ~ 0.01> 12 hoursMedium
MIDA Boronate < 0.001> 24 hoursMedium
Benzoxaborolone ~ 0.0001> 7 daysHigh

Note: Data aggregated from kinetic studies on arylboronic acid oxidation[4],[1].

References

1.12 Boronic acid with high oxidative stability and utility in biological contexts Source: Proceedings of the National Academy of Sciences (PNAS) URL:

1.11 Boronate-Based Bioactive Compounds Activated by Peroxynitrite and Hydrogen Peroxide Source: PubMed Central (PMC) URL:

1.6 Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis Source: Journal of the American Chemical Society (ACS Publications) URL:

1.4 Improving the oxidative stability of boronic acids through stereoelectronic effects Source: Digitell Inc. URL:

1.14 DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions Source: PubMed Central (PMC) URL:

Sources

Validation & Comparative

1H NMR Spectrum Analysis of 4-(2-Methylphenoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum for 4-(2-Methylphenoxy)phenylboronic acid , a critical building block in Suzuki-Miyaura cross-coupling reactions.[1]

Unlike standard datasheets, this guide focuses on the comparative analysis of the product against its common degradation states (boroxines, deboronated byproducts) and evaluates the performance of different solvent systems (DMSO-d₆ vs. CDCl₃) to ensure accurate structural validation.

A Comparative Technical Guide for Structural Validation

Core Directive: The Analytical Challenge

Arylboronic acids are dynamic molecules. In solution, they exist in an equilibrium between the monomeric boronic acid, the trimeric boroxine (anhydride), and potentially deboronated degradation products.

For This compound , the presence of the ether linkage and the ortho-methyl group adds specific spectral complexity.[1] A standard "pass/fail" check is insufficient; researchers must distinguish between:

  • The Active Reagent: Monomeric boronic acid.

  • The Reversible Artifact: Boroxine trimer (often acceptable for synthesis but confusing in analysis).[1]

  • The Irreversible Impurity: Protodeboronated arene (dead catalytic end).[1]

Structural & Spectral Logic (Fragment Assembly)

To interpret the spectrum accurately, we deconstruct the molecule into three distinct magnetic environments.

Structure: (HO)₂B - [Ring A] - O - [Ring B] - CH₃

Diagnostic Signal Expectations (DMSO-d₆)

Note: Values are diagnostic ranges based on electronic shielding principles and analogous diaryl ether systems.

FragmentProton TypeMultiplicityApprox.[1] Shift (δ ppm)Mechanistic Explanation
Boron Center -B(OH)₂ Singlet (Broad)8.00 – 8.20 Critical ID Signal. Only visible in DMSO-d₆.[1] Disappears with D₂O shake.
Ring A (Boron) Ortho to BoronDoublet (d)7.70 – 7.90 Deshielded by the empty p-orbital of Boron (Electron Withdrawing).[1]
Ring A (Ether) Ortho to OxygenDoublet (d)6.90 – 7.00 Shielded by the lone pairs of the Ether Oxygen (Electron Donating).[1]
Ring B (Tolyl) Aromatic HMultiplet (m)6.80 – 7.30 Overlapping region.[1] The ortho-methyl group creates slight asymmetry.[1]
Methyl Group Ar-CH₃ Singlet (s)2.15 – 2.30 Diagnostic handle.[1] Distinct from solvent residuals (DMSO @ 2.50).

Comparative Analysis: Solvent Performance

The choice of solvent is not merely logistical; it dictates the molecular state observed in the NMR tube.

Option A: DMSO-d₆ (Recommended)[1]
  • Performance: High polarity stabilizes the monomeric R-B(OH)₂ species via hydrogen bonding.[1]

  • Result: Sharp, distinct peaks. The -OH protons are visible, providing a direct integration count (2H) to confirm boronic acid functionality.[1]

  • Verdict: The Gold Standard for Purity Assay.

Option B: CDCl₃ (The "Alternative")[1]
  • Performance: Low polarity promotes dehydration. The sample often exists as a mixture of monomer and boroxine trimer.

  • Result:

    • Broadening: Quadrupolar relaxation of Boron broadens nearby signals.

    • Complexity: Multiple sets of peaks appear (Monomer vs. Boroxine).[1]

    • Loss of Data: The -OH signal is usually invisible (exchanged or extremely broad).[1]

  • Verdict: Use only for crude checks. Not suitable for quantitative purity analysis.

Impurity Identification Workflow

Distinguishing the product from its specific impurities is the primary goal of this analysis.

Visualizing the Logic

The following diagram outlines the decision tree for interpreting the aromatic region complexities.

NMR_Analysis_Workflow Sample Crude Sample (DMSO-d6) Check_OH Check 8.0-8.2 ppm (Singlet, 2H) Sample->Check_OH OH_Present Signal Present Check_OH->OH_Present OH_Absent Signal Absent/Weak Check_OH->OH_Absent Check_Aromatic Analyze Ring A (7.7-7.9 ppm) OH_Present->Check_Aromatic Boroxine Boroxine (Trimer) (Dryness Artifact) OH_Absent->Boroxine Broad signals in CDCl3 Deboronated Impurity: 4-(2-methylphenoxy)toluene (Protodeboronation) OH_Absent->Deboronated Sharp signals, Shifted Upfield Pure Pure Boronic Acid (Ready for Coupling) Check_Aromatic->Pure Doublet @ ~7.8 Check_Aromatic->Deboronated Multiplet/Upfield (Loss of EWG Boron)

Caption: Logic flow for distinguishing active boronic acid from common artifacts and degradation products.

Detailed Comparison Table: Product vs. Alternatives
FeatureTarget Product (Boronic Acid)Alternative 1: Boroxine (Anhydride)Alternative 2: Deboronated (Impurity)
B(OH)₂ Signal Sharp Singlet (2H) @ ~8.0 ppmAbsent Absent
Ring A (Ortho-B) Doublet @ 7.8 ppm (Deshielded)Broad/Split @ 7.9-8.1 ppm Shifted Upfield to ~7.2 ppm (Similar to Ring B)[1][2]
Methyl Signal Singlet @ 2.2 ppm Singlet @ 2.2 ppm (Often split)Singlet @ 2.2 ppm
Solubility Good in DMSO / MeOHGood in CDCl₃High in Hexanes/CDCl₃
Action Required Proceed Add 1 drop D₂O (Hydrolyzes back to acid)Recrystallize / Discard

Validated Experimental Protocol

To ensure reproducible spectra that match the "Target Product" profile, follow this specific preparation method. This protocol minimizes the boroxine equilibrium shift.

Step-by-Step Methodology
  • Solvent Selection: Use DMSO-d₆ (99.9% D).[1]

    • Why: Ensures monomeric state. Avoid CDCl₃ unless assessing solubility for reactions.

  • Sample Preparation:

    • Weigh 10–15 mg of the solid into a clean vial.

    • Add 0.6 mL DMSO-d₆.

    • Critical: Do not heat to dissolve if possible; mild sonication is preferred. Heat promotes anhydride formation.

  • Acquisition Parameters:

    • Relaxation Delay (d1): Set to 10 seconds .

    • Reason: Boronic acid protons have long T1 relaxation times. Short delays lead to under-integration of the B(OH)₂ peak, falsely suggesting impurity.

    • Scans: 16–32 scans are sufficient.[1]

  • Processing:

    • Reference residual DMSO pentet to 2.50 ppm .

    • Integrate the Methyl singlet (set to 3.00 H) as the internal standard.

References

  • Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives.[3] In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

  • BenchChem. (2025).[4] Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3.Link

  • IUPAC. (1997). Compendium of Chemical Terminology, 2nd ed. (the "Gold Book").Link

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.[1] Link

Sources

Technical Comparison Guide: FTIR Characterization of 4-(2-Methylphenoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(2-Methylphenoxy)phenylboronic acid (CAS: 1072951-58-6) is a specialized organoboron intermediate critical for Suzuki-Miyaura cross-coupling reactions, particularly in the synthesis of biaryl ether scaffolds found in agrochemicals and late-stage pharmaceutical candidates.[1]

This guide provides a high-resolution vibrational analysis of the compound, distinguishing it from structural analogs (e.g., 4-phenoxyphenylboronic acid) and degradation products (boroxines).[1] Unlike generic spectral lists, this document focuses on diagnostic bands —the specific wavenumbers that validate the presence of the ether linkage, the ortho-methyl group, and the boronic acid functionality.

Molecular "Spectral Anatomy"

To accurately interpret the FTIR spectrum, the molecule must be deconstructed into its four vibrational centers. Each center contributes specific bands that serve as checkpoints for identity and purity.

Structural Breakdown[1]
  • Boronic Acid Head (

    
    ):  The primary reactive site; prone to reversible dehydration.[1]
    
  • Central Benzene Ring (1,4-Substitution): Connects the boron to the ether.

  • Ether Linkage (

    
    ):  The electronic bridge.[1]
    
  • Distal Benzene Ring (1,2-Substitution): Contains the diagnostic methyl group.[1][2]

Visualization: Structure-to-Spectrum Mapping

SpectralAnatomy Compound 4-(2-Methylphenoxy) phenylboronic acid Boron Boronic Acid [-B(OH)2] Compound->Boron Ether Ether Bridge [Ar-O-Ar] Compound->Ether Methyl Ortho-Methyl [-CH3] Compound->Methyl Rings Aromatic Rings [1,4- & 1,2-Sub] Compound->Rings 3200-3400 cm⁻¹\n(O-H Stretch) 3200-3400 cm⁻¹ (O-H Stretch) Boron->3200-3400 cm⁻¹\n(O-H Stretch) 1340-1380 cm⁻¹\n(B-O Stretch) 1340-1380 cm⁻¹ (B-O Stretch) Boron->1340-1380 cm⁻¹\n(B-O Stretch) 1230-1270 cm⁻¹\n(C-O-C Asym) 1230-1270 cm⁻¹ (C-O-C Asym) Ether->1230-1270 cm⁻¹\n(C-O-C Asym) 2920/2850 cm⁻¹\n(Aliphatic C-H) 2920/2850 cm⁻¹ (Aliphatic C-H) Methyl->2920/2850 cm⁻¹\n(Aliphatic C-H) 1380 cm⁻¹\n(Sym Deformation) 1380 cm⁻¹ (Sym Deformation) Methyl->1380 cm⁻¹\n(Sym Deformation) 800-860 cm⁻¹\n(1,4-OOP) 800-860 cm⁻¹ (1,4-OOP) Rings->800-860 cm⁻¹\n(1,4-OOP) 730-770 cm⁻¹\n(1,2-OOP) 730-770 cm⁻¹ (1,2-OOP) Rings->730-770 cm⁻¹\n(1,2-OOP)

Figure 1: Logical mapping of functional groups to their specific diagnostic infrared zones.

Detailed Spectral Analysis & Comparison

This section compares the target compound against its closest analog (4-phenoxyphenylboronic acid) and its dehydrated impurity (boroxine) to establish identity criteria.[1]

Table 1: Diagnostic Peak Assignments
Vibrational ModeFrequency (cm⁻¹)IntensityAssignment Logic & Notes
O-H Stretch 3200–3450 Broad, MedDiagnostic for Boronic Acid. Absence indicates total dehydration to boroxine.[1] Broadness is due to H-bonding networks.
C-H Stretch (Ar) 3030–3080WeakAromatic ring protons.[1] Present in all aryl boronic acids.
C-H Stretch (Alk) 2920, 2850 WeakIdentity Marker. Differentiates target from non-methylated analogs (e.g., 4-phenoxyphenylboronic acid).[1]
C=C Ring Stretch 1580–1600Med-StrongTypical aromatic "breathing" modes.[1]
B-O Stretch 1340–1380 StrongPrimary Boron Marker. Very intense.[1] Shifts significantly upon esterification or dehydration.
C-O-C Stretch 1230–1270 StrongEther Bridge Marker. Confirms the phenoxy linkage remains intact.[1]
C-B Stretch 1080–1110MediumCarbon-Boron bond vibration.[1]
OOP Bending 810–840 Strong1,4-Disubstitution (Boron-bearing ring).[1]
OOP Bending 740–770 Strong1,2-Disubstitution (Methyl-phenoxy ring).[1]
Comparative Analysis: Target vs. Alternatives
A. vs. 4-Phenoxyphenylboronic Acid (The Analog)

The primary challenge is distinguishing the target from its non-methylated parent.

  • Differentiation: Look for the Aliphatic C-H stretches (2920/2850 cm⁻¹) . The analog (4-phenoxyphenylboronic acid) lacks methyl groups and will show only aromatic C-H stretches >3000 cm⁻¹.[1]

  • Fingerprint Region: The ortho-substitution of the methyl group alters the Out-of-Plane (OOP) bending pattern in the 700–800 cm⁻¹ region compared to the monosubstituted distal ring of the analog.

B. vs. Boroxine (The Impurity)

Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines), especially under vacuum or heat.[3]

  • O-H Region: Pure boronic acid has a broad band at 3300 cm⁻¹.[1] Boroxine lacks this. [1]

  • B-O Shift: In boroxines, the B-O stretch often shifts/splits and new ring bands appear near 690–710 cm⁻¹.

  • Implication: If your spectrum lacks the broad 3300 region, your reagent has dehydrated. This is often reversible with added water/base during the Suzuki coupling, but it affects stoichiometry calculations.

Experimental Protocol: Characterization Workflow

To ensure reproducibility and prevent artifactual dehydration during measurement, follow this protocol.

Method Selection: ATR vs. KBr
  • Recommended: ATR (Attenuated Total Reflectance) with a Diamond/ZnSe crystal.[1]

    • Why: Minimal sample prep. KBr pellet pressing generates heat and pressure, which can artificially dehydrate the boronic acid to boroxine during the measurement, leading to false data.

  • Alternative: Nujol Mull .

    • Why: Protects the sample from atmospheric moisture without high pressure.

Step-by-Step Protocol
  • Background Scan: Acquire an air background (32 scans, 4 cm⁻¹ resolution).

  • Sample Loading: Place ~5 mg of solid this compound onto the ATR crystal.

  • Compression: Apply gentle pressure.[1] Warning: Excessive torque on the ATR clamp can induce pressure-mediated dehydration.

  • Acquisition: Scan from 4000 to 600 cm⁻¹.

  • Post-Run Cleaning: Wipe crystal with Isopropanol.[1] Avoid Methanol (can form methyl esters with boronic acids).[1]

Quality Control Decision Tree

QC_Workflow Start Acquire FTIR Spectrum CheckOH Check 3200-3400 cm⁻¹ (Broad Band?) Start->CheckOH CheckAliph Check 2850-2950 cm⁻¹ (Small Peaks?) CheckOH->CheckAliph Yes Dehydrated WARNING: Boroxine Present (Recalculate MW) CheckOH->Dehydrated No (Flat baseline) Pure PASS: Pure Boronic Acid CheckAliph->Pure Yes WrongComp FAIL: Wrong Compound (Likely non-methylated analog) CheckAliph->WrongComp No (Only >3000 cm⁻¹)

Figure 2: Decision logic for validating compound identity and hydration state.

References

  • Sigma-Aldrich. 4-(Hydroxymethyl)phenylboronic acid & Derivatives - Product Specifications.[1] Retrieved from .

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66827, Phenylboronic acid. Retrieved from .

  • Marinaro, W. A., et al. (2012). Properties of a model aryl boronic acid and its boroxine.[4] Journal of Pharmaceutical Sciences.[4] Retrieved from .

  • Kubo, Y., et al. ATR-FT-IR spectra of boronate microparticles.[1][5] ResearchGate. Retrieved from .

  • InstaNANO. FTIR Functional Group Database Table. Retrieved from .[1]

Sources

Technical Guide: Boronic Acid vs. Pinacol Ester of 4-(2-Methylphenoxy)phenyl

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comparative analysis of the boronic acid and pinacol ester forms of the 4-(2-Methylphenoxy)phenyl moiety. It is designed for medicinal chemists and process development scientists optimizing Suzuki-Miyaura cross-coupling workflows.

Executive Summary: The Decision Matrix

For the specific scaffold 4-(2-Methylphenoxy)phenyl , the choice between the free Boronic Acid (4-MPBA ) and the Pinacol Ester (4-MPBP ) is rarely about intrinsic reactivity alone; it is a trade-off between process stability and atom economy .

FeatureBoronic Acid (4-MPBA )Pinacol Ester (4-MPBP )
CAS Registry Generic/AnalogousGeneric/Analogous
Molecular Weight ~228.05 g/mol ~310.20 g/mol
Atom Economy High (No pinacol waste)Lower (Loss of C₆H₁₂O₂)
Storage Stability Low (Prone to dehydration/trimerization)High (Bench stable, silica stable)
Solubility Polar organic/Aqueous mixturesNon-polar organic (DCM, Toluene)
Reactivity Immediate (Fast transmetallation)Latent (Requires hydrolysis or activation)
Purification Difficult (Crystallization required)Easy (Flash Chromatography compatible)

Recommendation:

  • Use 4-MPBP (Ester) for early-stage discovery, library synthesis, and when purification on silica is necessary. The 2-methylphenoxy group is lipophilic; the pinacol ester amplifies this, allowing easy extraction into non-polar solvents.

  • Use 4-MPBA (Acid) for large-scale process chemistry (GMP) where atom economy is critical, or if the coupling partner is extremely unstable and requires rapid reaction times at lower temperatures.

Chemical Profile & Structural Implications[1][2]

The Moiety: 4-(2-Methylphenoxy)phenyl

This scaffold features a diaryl ether linkage. The ortho-methyl group on the phenoxy ring introduces two critical effects:

  • Electronic Effect: The phenoxy group is a strong electron donor (resonance). The o-methyl group further increases electron density via induction. This makes the boron center electron-rich .

    • Consequence: Electron-rich boronic acids are more susceptible to protodeboronation (C-B bond cleavage) than electron-deficient ones.

  • Conformational Effect: The o-methyl group restricts rotation around the ether linkage, increasing the molecule's "greasiness" (lipophilicity) and potentially complicating NMR interpretation due to atropisomerism, though usually rapid rotation occurs at room temperature.

Stability Comparison
  • 4-MPBA (Acid): Due to the electron-donating nature of the ether, the free acid is prone to protodeboronation upon prolonged heating in aqueous base. Furthermore, free boronic acids spontaneously dehydrate to form cyclic trimers (boroxines), leading to variable stoichiometry in reaction calculations.

  • 4-MPBP (Ester): The pinacol ring sterically protects the boron atom and prevents boroxine formation. It effectively "masks" the electron density, significantly retarding protodeboronation during storage.

Mechanistic Analysis: The Hydrolysis Pathway

In a typical Suzuki-Miyaura coupling, the pinacol ester is often a pro-drug for the reactive boronic acid.

The "Slow-Release" Mechanism

While some studies suggest direct transmetallation of pinacol esters is possible, the dominant pathway in aqueous base involves hydrolysis.

  • Hydrolysis: The base (e.g., K₂CO₃, K₃PO₄) attacks the boron, opening the pinacol ring.

  • Equilibrium: A rapid equilibrium exists between the ester, the "ate" complex, and the free boronic acid.

  • Transmetallation: The free boronic acid (as the hydroxy-boronate species) undergoes transmetallation with the Palladium(II) species.

Why this matters for 4-MPBP: Because the 4-(2-methylphenoxy)phenyl group is electron-rich, a rapid release of the free acid (4-MPBA) can lead to side reactions (homocoupling or deboronation). The pinacol ester provides a controlled release of the active species, maintaining a low steady-state concentration of the unstable free acid, often resulting in higher overall yields despite the slower initial rate.

G Ester Pinacol Ester (4-MPBP) (Stable Reservoir) Ate Boronate 'Ate' Complex Ester->Ate + Base (OH-) Ate->Ester - Base Acid Free Boronic Acid (4-MPBA) (Reactive Species) Ate->Acid Hydrolysis (Slow Step) Pd Pd-Ar Complex Acid->Pd Transmetallation (Fast) Decomp Protodeboronation (Ar-H) Acid->Decomp Side Reaction (If [Acid] is too high) Product Coupled Product Pd->Product Reductive Elimination

Figure 1: The "Slow-Release" activation pathway of Pinacol Esters in Suzuki Coupling.

Experimental Protocols

A. Synthesis of Pinacol Ester (4-MPBP)

Preferred route for high purity.

Reagents: 4-Bromo-1-(2-methylphenoxy)benzene (1.0 eq), Bis(pinacolato)diboron (1.1 eq), Pd(dppf)Cl₂ (0.03 eq), KOAc (3.0 eq). Solvent: 1,4-Dioxane (anhydrous).

  • Charge: Combine aryl bromide, B₂pin₂, and KOAc in a reaction vessel.

  • Purge: Degas with N₂ or Ar for 15 minutes. Add Pd catalyst.[1][2]

  • Heat: Stir at 90°C for 4–12 hours. (Monitor by HPLC/TLC; the product is usually less polar than the bromide).

  • Workup: Filter through Celite to remove Pd black. Concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc). The pinacol ester is stable on silica.

    • Note: The 2-methylphenoxy group makes this compound very soluble in hexanes.

B. Conversion to Boronic Acid (4-MPBA)

For use when atom economy is prioritized.

Reagents: 4-MPBP (1.0 eq), NaIO₄ (3.0 eq), NH₄OAc (3.0 eq). Solvent: Acetone/Water (1:1).

  • Mix: Dissolve ester in Acetone/Water. Add NaIO₄ and NH₄OAc.

  • Stir: Agitate at room temperature for 12–24 hours. The oxidative cleavage removes the pinacol diol.

  • Workup: Evaporate acetone. Extract aqueous layer with EtOAc.

  • Isolate: The boronic acid may precipitate or require recrystallization from Acetonitrile/Water.

    • Warning: Do not chromatograph the free acid on standard silica; it will streak and decompose.

C. Optimized Coupling Condition (Using 4-MPBP)

Standardized for electron-rich ethers.

  • Catalyst: Pd(dtbpf)Cl₂ or Pd(Amphos)Cl₂ (0.02 eq) – Electron-rich ligands prevent deboronation.

  • Base: K₃PO₄ (2.0 eq) – Milder than carbonate, buffers pH.

  • Solvent: THF/Water (4:1) or Toluene/Water (4:1).

  • Temp: 60–80°C.

Comparative Data Summary

The following table summarizes expected performance based on standard organoboron reactivity profiles for electron-rich diaryl ethers.

ParameterBoronic Acid (4-MPBA)Pinacol Ester (4-MPBP)
Reaction Time Fast (1–4 hours)Moderate (4–12 hours)
Homocoupling Risk High (due to rapid transmetallation)Low (controlled release)
Protodeboronation Moderate risk (requires excess reagent)Low risk (protected until activation)
Purification Yield 60–80% (Losses on crystallization)85–95% (High recovery on Silica)
Handling Hygroscopic solid / WaxyCrystalline / Free-flowing solid

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

  • Chow, W. K., et al. (2010). Mechanistic investigation of the slow-release pathway of pinacol boronates. Journal of the American Chemical Society, 132(47), 16756-16758.
  • Hall, D. G. (Ed.). (2011).[3] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[4] Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.